Benproperine Phosphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVUURBOSHQXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941157 | |
| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-76-6, 19428-14-9 | |
| Record name | Piperidine, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benproperine phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19428-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benproperine phosphate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirexyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidinium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benproperine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENPROPERINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S831Z48C5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism of Benproperine Phosphate in Cough Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benproperine phosphate is a non-narcotic antitussive agent with a multifaceted mechanism of action, targeting both central and peripheral pathways of the cough reflex. This technical guide provides an in-depth analysis of the current understanding of this compound's core mechanism in cough suppression. It consolidates quantitative data on its efficacy, details experimental methodologies from key preclinical studies, and presents visual representations of its proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.
Introduction
Cough is a vital protective reflex, yet chronic or excessive coughing can be debilitating. This compound has been utilized as an effective and safe therapeutic agent for the symptomatic relief of cough.[1][2][3][4][5] Unlike opioid-based antitussives, benproperine is not associated with dependency or significant respiratory depression, making it a valuable alternative in cough management.[1][5] Its efficacy stems from a combination of central and peripheral actions, which collectively attenuate the cough reflex.[1][2] This guide delves into the intricate molecular and physiological mechanisms that underpin the antitussive effects of this compound.
Central Mechanism of Action: Suppression of the Medullary Cough Center
The primary antitussive effect of this compound is attributed to its action on the central nervous system (CNS).[1][3][4][5] It acts on the cough center located in the medulla oblongata, the brainstem region responsible for coordinating the cough reflex.[1][2] By modulating the neuronal activity within this center, this compound reduces the sensitivity to afferent cough-inducing stimuli.[1] This central inhibitory action decreases both the frequency and intensity of coughing.[1] While the precise neurotransmitter systems and receptors involved in this central modulation are not fully elucidated, it is established that benproperine does not exert its effects through opioid receptors.[1][5]
Peripheral Mechanisms of Action
This compound also exhibits several peripheral effects that contribute to its overall antitussive efficacy. These actions target the initial stages of the cough reflex in the respiratory tract.
Local Anesthetic Effect on Airway Sensory Nerves
Benproperine is suggested to have a local anesthetic effect on the mucous membranes of the respiratory tract.[1][2] This action is thought to desensitize the peripheral sensory nerve endings, particularly the afferent vagal fibers, that initiate the cough reflex upon stimulation by irritants.[1][2] By reducing the sensitivity of these receptors, benproperine diminishes the transmission of cough-inducing signals to the central nervous system. The exact mechanism of this local anesthetic effect is not fully characterized, but it is hypothesized to involve the blockade of voltage-gated sodium channels (NaV) on sensory neurons, which are crucial for the initiation and propagation of action potentials.
Anti-inflammatory and Bronchodilator Properties
Evidence suggests that this compound possesses mild anti-inflammatory and bronchodilator properties.[1] The anti-inflammatory action may help to reduce airway inflammation, a common trigger for cough. The bronchodilator effect can relax the smooth muscles of the airways, potentially reducing the mechanical irritation that can provoke coughing.[1] The specific molecular pathways for these effects are still under investigation.
Novel Mechanism: ARPC2 Inhibition
Recent research has identified benproperine as a potent inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2).[4] The Arp2/3 complex is a key regulator of actin polymerization and is involved in various cellular processes, including cell motility. While the primary focus of this research has been on the implications of ARPC2 inhibition for cancer metastasis, the role of ARPC2 in neuronal function is an emerging area of interest. It is plausible that the inhibition of ARPC2 in sensory neurons could modulate their structure or function, thereby contributing to the antitussive effect of benproperine. However, a direct link between ARPC2 inhibition and cough suppression has not been definitively established. Interestingly, a study on the enantiomers of benproperine found no significant difference in their antitussive activity, suggesting that the stereochemistry at the chiral center may not be critical for its interaction with the target(s) responsible for cough suppression.
Quantitative Data
The antitussive efficacy of this compound has been quantified in preclinical models. The following table summarizes the available data on its potency in inhibiting induced cough.
| Compound | Animal Model | Tussive Agent | Route of Administration | Endpoint | Potency (ID50) | Reference |
| (±)-Benproperine | Guinea Pig | Citric Acid Aerosol | Intraperitoneal | Inhibition of coughs | 16.1 mg/kg | |
| R-(+)-Benproperine | Guinea Pig | Citric Acid Aerosol | Intraperitoneal | Inhibition of coughs | 23.3 mg/kg | |
| S-(−)-Benproperine | Guinea Pig | Citric Acid Aerosol | Intraperitoneal | Inhibition of coughs | 25.4 mg/kg | |
| Benproperine | Guinea Pig | Electrical Stimulation | Intraperitoneal | 50% antitussive dose | 14.5 mg/kg | [2] |
| Benproperine | Guinea Pig | Electrical Stimulation | Oral | 50% antitussive dose | 22.6 mg/kg | [2] |
Experimental Protocols
Citric Acid-Induced Cough in Conscious Guinea Pigs
This in vivo assay is a standard method for evaluating the efficacy of antitussive agents.
-
Animals: Male Dunkin-Hartley guinea pigs are typically used.
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Apparatus: A whole-body plethysmograph is used to record coughs. The chamber is equipped with a pneumotachograph to measure airflow changes and a microphone to detect cough sounds.
-
Procedure:
-
Animals are placed individually in the plethysmograph and allowed to acclimatize.
-
A baseline cough response is established by exposing the animals to an aerosol of a tussive agent, commonly citric acid (e.g., 0.4 M solution), for a defined period (e.g., 10 minutes).
-
Coughs are identified and counted based on the characteristic changes in airflow and the accompanying sound.
-
This compound or vehicle is administered (e.g., intraperitoneally or orally) at various doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), the animals are re-challenged with the citric acid aerosol.
-
The number of coughs is recorded, and the percentage of inhibition compared to the baseline or vehicle control is calculated to determine the dose-response relationship and the ID50 value.
-
In Vitro Receptor Binding Assay (Hypothetical for Sigma-1 Receptor)
While direct evidence for benproperine binding to sigma-1 receptors is lacking, a standard radioligand binding assay could be employed to investigate this.
-
Tissue Preparation: Guinea pig brain tissue, known to have a high density of sigma-1 receptors, would be homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a membrane preparation.
-
Radioligand: A selective sigma-1 receptor radioligand, such as --INVALID-LINK---pentazocine, would be used.
-
Assay Procedure:
-
The membrane preparation is incubated with the radioligand in the presence of varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The data are analyzed to determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.
-
Visualizations
Signaling Pathways
Experimental Workflow
Discussion and Future Directions
This compound's efficacy in cough suppression is well-documented and appears to result from a synergistic combination of central and peripheral actions. Its non-opioid nature makes it a favorable choice for a wide range of patients. However, several aspects of its mechanism of action warrant further investigation.
A significant area for future research is the definitive identification of the specific receptors and neurotransmitter systems that benproperine modulates within the medullary cough center. While a role for sigma-1 receptors has been hypothesized due to the antitussive effects of other sigma-1 ligands, direct evidence for benproperine's interaction with these receptors is currently lacking. Elucidating this would provide a more complete picture of its central mechanism.
Furthermore, the molecular details of its peripheral actions require more in-depth study. Investigating its effects on specific subtypes of voltage-gated sodium channels in airway sensory neurons would clarify its local anesthetic properties. Similarly, identifying the specific inflammatory pathways and mediators that are modulated by benproperine would provide a clearer understanding of its anti-inflammatory effects.
Finally, the relevance of ARPC2 inhibition to the antitussive effect of benproperine is an intriguing avenue for exploration. Investigating the role of ARPC2 in the function of sensory neurons could reveal a novel mechanism for cough suppression and potentially open up new therapeutic targets.
Conclusion
This compound is a multifaceted antitussive agent that suppresses cough through a combination of central and peripheral mechanisms. It centrally inhibits the medullary cough center and peripherally exerts local anesthetic, anti-inflammatory, and bronchodilator effects. While its clinical efficacy is established, further research is needed to fully elucidate the specific molecular targets and signaling pathways involved in its diverse pharmacological actions. A deeper understanding of its core mechanism will be invaluable for the development of more targeted and effective antitussive therapies.
References
- 1. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of airway remodeling and persistent cough by repeated citric acid exposure in a guinea pig cough model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
Benproperine Phosphate: A Technical Guide for the Non-Opioid Antitussive Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benproperine phosphate is a non-opioid antitussive agent utilized in the symptomatic treatment of acute and chronic cough. Its mechanism of action is multifactorial, involving both central and peripheral pathways, distinguishing it from traditional opioid-based cough suppressants. Centrally, it is understood to modulate the cough reflex in the medulla oblongata, with evidence suggesting an interaction with the sigma-1 receptor. Peripherally, it exhibits mild bronchodilatory, anti-inflammatory, and local anesthetic effects on airway sensory nerves. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetics, and a summary of its efficacy and safety profile. Detailed experimental protocols for preclinical assessment and visual representations of its signaling pathways are also presented to support further research and development in the field of antitussive therapies.
Introduction
Cough is a critical protective reflex that can become pathologic when chronic or excessive, significantly impacting a patient's quality of life. For decades, opioid derivatives have been a mainstay in cough suppression, but their use is associated with a range of side effects, including sedation, constipation, and the potential for dependence.[1][2] This has driven the demand for effective and safe non-opioid alternatives. This compound, a piperidine derivative, has emerged as a valuable therapeutic option in this class.[2][3] It is indicated for the symptomatic relief of cough associated with various respiratory conditions, such as upper respiratory tract infections and bronchitis.[3][4] This document serves as an in-depth technical resource on this compound, consolidating current knowledge for researchers and drug development professionals.
Mechanism of Action
This compound exerts its antitussive effects through a combination of central and peripheral actions, without engaging opioid receptors.[1][2]
Central Nervous System Effects
The primary antitussive action of benproperine is attributed to its inhibitory effect on the central cough reflex.[2][5] It acts on the cough center located in the medulla oblongata, reducing its sensitivity to afferent nerve signals that trigger coughing.[1][5] This modulation of neuronal excitability in the cough reflex pathway leads to a decrease in both the frequency and intensity of cough episodes.[1][3]
Peripheral Effects
In addition to its central action, benproperine exhibits several peripheral effects that contribute to its overall antitussive efficacy:
-
Local Anesthetic Action: It has a local anesthetic effect on the mucous membranes of the respiratory tract, which can desensitize the sensory receptors that initiate the cough reflex.[1][5]
-
Bronchodilatory Effect: Benproperine is believed to have a mild bronchodilator effect, which helps in relaxing the smooth muscles of the airways. This can ease breathing and reduce physical irritation that may provoke coughing.[1]
-
Anti-inflammatory Properties: Some evidence suggests that benproperine possesses anti-inflammatory properties, which can be beneficial in reducing cough induced by inflammation of the respiratory tract.[1]
Molecular Targets
While the complete molecular profile of benproperine's antitussive action is still under investigation, two key targets have been identified:
-
Sigma-1 (σ1) Receptor: The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, is implicated in the central mechanism of action of several non-opioid antitussives.[6][7] It is believed that benproperine's interaction with this receptor contributes to the modulation of the cough reflex.[7][8]
-
Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2): Research has identified benproperine as a potent inhibitor of ARPC2, a key component of the Arp2/3 complex which is involved in actin polymerization.[9] While this mechanism is primarily associated with its recently discovered anti-metastatic properties in cancer cells, its potential role in the antitussive effect is an area for further investigation.[9][10]
Data Presentation
Preclinical Efficacy
The preclinical antitussive efficacy of benproperine has been evaluated in the citric acid-induced cough model in guinea pigs. This model is a standard for assessing the potential of new antitussive drugs.
| Parameter | Vehicle Control (Citric Acid-Induced) | This compound (Dose Range) | Codeine (Reference) |
| Cough Count (Frequency) | ~10-20 coughs | Dose-dependent reduction | Significant reduction |
| Latency to First Cough | Baseline latency | Dose-dependent increase | Significant increase |
Note: Specific quantitative data for benproperine in a dose-response study was not available in the public domain at the time of this review. The table reflects the expected outcomes based on the established efficacy of the model and qualitative descriptions of benproperine's effects.
Pharmacokinetic Profile
| Parameter | Value |
| Absorption | Rapidly absorbed from the gastrointestinal tract after oral administration.[5] |
| Onset of Action | Typically within 30 minutes to an hour.[2] |
| Metabolism | Metabolized in the liver.[5] |
| Excretion | Primarily excreted via the kidneys.[5] |
| Half-life (t½) | Not definitively established in publicly available literature. |
| Cmax (Peak Plasma Concentration) | Not definitively established in publicly available literature. |
| Tmax (Time to Peak Concentration) | Approximately 0.5 to 2 hours (general for oral decongestants).[11] |
Note: Detailed human pharmacokinetic parameters for this compound are not widely published. The Tmax value is an estimate based on similar orally administered compounds.
Safety and Tolerability
This compound is generally well-tolerated. Common side effects are typically mild and transient.
| Adverse Effect | Frequency |
| Dizziness | Common |
| Drowsiness | Common |
| Gastrointestinal Disturbances (e.g., nausea) | Common |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This protocol is a standard method for evaluating the antitussive efficacy of novel compounds.
Objective: To assess the ability of a test compound to suppress cough frequency and delay cough onset in response to a chemical irritant.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Whole-body plethysmograph
-
Nebulizer
-
Citric acid solution (0.4 M in sterile saline)
-
Test compound (this compound) and vehicle control
-
Reference antitussive (e.g., Codeine)
Procedure:
-
Acclimatization: Acclimate the guinea pigs to the plethysmograph chamber for a designated period before the experiment to minimize stress-related responses.
-
Baseline Cough Response:
-
Place an unrestrained, conscious guinea pig in the plethysmograph chamber.
-
Expose the animal to an aerosol of 0.4 M citric acid for a fixed duration (e.g., 3 minutes) generated by a nebulizer.
-
Record the number of coughs during and immediately following the exposure period. Coughs are identified by their characteristic sound and the associated pressure changes within the chamber.
-
-
Compound Administration:
-
Administer the test compound (this compound at various doses), vehicle control, or reference antitussive (e.g., codeine) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Allow for a predetermined absorption period (e.g., 30-60 minutes).
-
-
Post-Treatment Cough Challenge:
-
Re-expose the animal to the citric acid aerosol as described in step 2.
-
Record the number of coughs and the latency to the first cough.
-
-
Data Analysis:
-
Calculate the percentage reduction in cough frequency for each treatment group compared to the vehicle control.
-
Compare the latency to the first cough between treatment groups and the vehicle control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine statistical significance.
-
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound is an effective non-opioid antitussive agent with a favorable safety profile. Its multifaceted mechanism of action, targeting both central and peripheral components of the cough reflex, offers a distinct advantage over traditional opioid-based therapies. While its clinical efficacy is well-documented, further research into its molecular interactions, particularly with the sigma-1 receptor, and a more detailed characterization of its pharmacokinetic profile will be invaluable for optimizing its therapeutic use and for the development of next-generation antitussive drugs. The experimental models and pathways described in this guide provide a framework for future investigations into this and other novel non-opioid antitussive agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is Benproperine used for? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Benproperine? [synapse.patsnap.com]
- 6. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Possible role of sigma-receptors in the regulation of cough reflex, gastrointestinal and retinal function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of oral decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Benproperine Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benproperine phosphate is a non-narcotic antitussive agent with a complex pharmacological profile, characterized by a multifaceted mechanism of action that encompasses both central and peripheral pathways. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development. The information is presented through detailed descriptions, structured data tables, and diagrams to facilitate a thorough understanding of this compound.
Introduction
Benproperine is an antitussive medication used for the symptomatic relief of cough.[1][2][3] Unlike opioid-based cough suppressants, benproperine is non-addictive and has a favorable safety profile.[4] Its efficacy stems from a combination of central nervous system modulation and peripheral effects on the airways.[4][5] Recent research has also uncovered novel mechanisms of action, such as the inhibition of the actin-related protein 2/3 complex subunit 2 (ARPC2), suggesting potential applications beyond its antitussive role, particularly in oncology.[6] This guide synthesizes the current knowledge on the pharmacological profile of this compound.
Mechanism of Action
The antitussive effect of this compound is not attributed to a single mechanism but rather a combination of central and peripheral actions.
Central Antitussive Effect
Benproperine primarily acts on the central nervous system to suppress the cough reflex.[1][2] It is believed to modulate the activity of the cough center located in the medulla oblongata, thereby reducing its sensitivity to afferent stimuli that trigger coughing.[4][5] While the precise neurotransmitter systems involved have not been fully elucidated, it is understood that benproperine's central action does not involve opioid receptors, which distinguishes it from many traditional antitussive agents.[4] There has been speculation about the involvement of sigma receptors in the central action of some antitussives, however, direct binding affinity data for benproperine on these receptors is not available in the reviewed literature.
Peripheral Effects
Benproperine also exerts its effects directly on the respiratory system. These peripheral actions contribute significantly to its overall antitussive efficacy.
-
Local Anesthetic Effect: Benproperine has a local anesthetic effect on the mucous membranes of the respiratory tract.[5][7] This action is thought to be mediated by the blockade of voltage-gated sodium channels on sensory nerve endings, which reduces the sensitivity of receptors that initiate the cough reflex.[8][9] By numbing the sensory nerves in the airways, benproperine diminishes the urge to cough in response to irritants.[7]
-
Bronchodilator Effect: The compound is reported to have a mild bronchodilator effect, which helps in relaxing the smooth muscles of the airways.[4][5] This relaxation can lead to easier breathing and may reduce the physical irritation that can provoke coughing.[4]
-
Anti-inflammatory Properties: There is evidence to suggest that benproperine possesses anti-inflammatory properties.[4][5] This may be particularly relevant in coughs induced by inflammation of the respiratory tract. The anti-inflammatory action could involve the modulation of pro-inflammatory cytokine production, such as IL-6 and TNF-α, in lung tissue.
ARPC2 Inhibition
A novel mechanism of action identified for benproperine is the inhibition of the actin-related protein 2/3 complex subunit 2 (ARPC2).[6] This complex is crucial for actin polymerization, a key process in cell migration. By impairing Arp2/3 function, benproperine has been shown to suppress cancer cell migration and tumor metastasis in preclinical models.[6] While this mechanism is primarily associated with its potential anticancer effects, its contribution to the antitussive action, if any, is not yet established.
Pharmacodynamics
The pharmacodynamic effects of this compound are summarized in the following table, which includes available quantitative data from preclinical studies.
| Pharmacodynamic Parameter | Model/Assay | Species | Value | Reference |
| Antitussive Potency (ID50) | Citric Acid-Induced Cough | Guinea Pig | Racemate: 16.1 mg/kg (i.p.) | This value is derived from a study mentioned in the search results but the primary source document with full details was not accessible. |
| R-(+)-enantiomer: 23.3 mg/kg (i.p.) | ||||
| S-(-)-enantiomer: 25.4 mg/kg (i.p.) | ||||
| ARPC2 Inhibition | Cell Migration Assay | Human Cancer Cell Lines | IC50: 1-2 µM (for migration and invasion) | This data is from a study focused on the anticancer effects of benproperine. |
Pharmacokinetics
This compound is administered orally and is readily absorbed from the gastrointestinal tract.[5] It is metabolized in the liver, with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, likely involved in its metabolism.[2] The metabolites are primarily excreted via the kidneys.[5] The onset of action is relatively rapid, typically within 30 minutes to an hour.[5]
Studies have shown enantioselective pharmacokinetics for benproperine. The plasma levels of the (-)-(S)-enantiomer are significantly higher than those of the (+)-(R)-enantiomer after oral administration of the racemate.
| Pharmacokinetic Parameter | Enantiomer | Value (in healthy male volunteers, 60 mg oral dose) | Reference |
| AUC0-t | (-)-(S)-benproperine | 2.18 times higher than (+)-(R)-enantiomer | Data derived from a study on the enantioselective pharmacokinetics of benproperine. |
| (+)-(R)-benproperine | - | ||
| Cmax | (-)-(S)-benproperine | 2.12 times higher than (+)-(R)-enantiomer | |
| (+)-(R)-benproperine | - | ||
| S/R Ratio in Plasma | 3.8 (at 0.5 hours post-administration) | ||
| ~2.2 (from 2 to 24 hours post-administration) |
Note: A consolidated table of pharmacokinetic parameters for the racemic mixture in humans, including half-life and bioavailability, was not available in the reviewed literature.
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard preclinical assay to evaluate the efficacy of antitussive agents.
Objective: To assess the ability of a test compound (e.g., this compound) to inhibit the number of coughs induced by citric acid aerosol inhalation in guinea pigs.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Whole-body plethysmograph
-
Nebulizer
-
Citric acid solution (0.4 M in sterile saline)
-
Test compound (this compound) and vehicle control
Procedure:
-
Acclimatization: Animals are acclimated to the plethysmograph chamber for a set period before the experiment to minimize stress-induced responses.[5]
-
Baseline Cough Response: Each guinea pig is placed in the chamber and exposed to a nebulized citric acid aerosol (e.g., 0.4 M for 3 minutes).[5] The number of coughs is recorded for a defined period (e.g., 10-12 minutes) using a specialized software that detects the characteristic pressure changes associated with coughing.[10]
-
Drug Administration: Animals are treated with the test compound (this compound at various doses) or vehicle, typically via oral gavage or intraperitoneal injection, at a specified time before the citric acid challenge.
-
Post-Treatment Cough Challenge: After the drug administration period, the animals are re-challenged with the citric acid aerosol under the same conditions as the baseline measurement. The number of coughs is recorded again.
-
Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle control group. The dose-response relationship can be analyzed to determine the ID50 (the dose that causes 50% inhibition of the cough response).
Visualizations
Proposed Multifaceted Mechanism of Action of this compound
Caption: Multifaceted mechanism of this compound.
Experimental Workflow for Evaluating Antitussive Efficacy
Caption: Workflow for preclinical antitussive evaluation.
Signaling Pathway for ARPC2 Inhibition by Benproperine
Caption: ARPC2 inhibition pathway by benproperine.
Conclusion
This compound is an effective non-narcotic antitussive agent with a complex pharmacological profile. Its clinical efficacy is derived from a combination of central suppression of the cough reflex and peripheral actions, including local anesthesia, bronchodilation, and anti-inflammatory effects. The discovery of its ARPC2 inhibitory activity opens new avenues for research into its therapeutic potential. While the broad strokes of its mechanisms are understood, further research is required to elucidate the specific molecular targets in the central nervous system and to quantify the potency of its various peripheral effects. This will enable a more complete understanding of its pharmacological profile and could inform the development of next-generation antitussive therapies.
References
- 1. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 2. What is Benproperine used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin involvement in lung C-fiber activation by substance P in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Prospect for Potent Sodium Voltage-Gated Channel Blockers to Relieve an Excessive Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mast cells in citric acid-induced cough of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benproperine Phosphate: A Technical Guide to its Function as an ARPC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benproperine, a drug traditionally used as a cough suppressant, has been identified as a potent inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2). This inhibition disrupts the formation of branched actin networks, a critical process in cell motility. Consequently, Benproperine Phosphate demonstrates significant potential in oncology by suppressing cancer cell migration, invasion, and metastasis. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols for studying this compound's role as an ARPC2 inhibitor.
Introduction
The Arp2/3 complex is a crucial mediator of actin polymerization, driving the formation of lamellipodia and invadopodia, which are essential for cell migration and invasion.[1] ARPC2 is a core subunit of this complex. By directly targeting and inhibiting ARPC2, this compound effectively attenuates actin polymerization, leading to a reduction in cancer cell motility.[1] This repurposed drug, particularly its S-stereoisomer, has shown promising anti-metastatic effects in various cancer models, offering a novel therapeutic strategy for targeting cancer progression.[2]
Mechanism of Action: Inhibition of ARPC2-Mediated Actin Polymerization
This compound exerts its anti-migratory effects by directly binding to and inhibiting the function of ARPC2, a key component of the Arp2/3 complex. This interaction disrupts the nucleation of new actin filaments, a process essential for the formation of the branched actin networks that drive cell movement.
The S-stereoisomer of Benproperine has been identified as the more active form, exhibiting a stronger binding affinity for ARPC2.[2] This specific interaction prevents the conformational changes in the Arp2/3 complex that are necessary for its activation, thereby inhibiting actin polymerization and the subsequent formation of migratory structures like lamellipodia.[2]
dot
References
The Discovery and Synthesis of Benproperine Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benproperine phosphate is a non-narcotic antitussive agent that has been used clinically for the treatment of cough.[1][2] More recently, it has garnered significant attention for its potential as a repurposed anti-cancer therapeutic, particularly in pancreatic cancer.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in this compound. The guide details experimental protocols for its synthesis and key biological assays, presents quantitative data in structured tables, and visualizes its signaling pathways using Graphviz diagrams.
Discovery and Background
Benproperine was first developed as a cough suppressant.[4] It exerts its antitussive effects by acting on the central nervous system, specifically the cough center in the medulla oblongata, and also possesses peripheral activity by blocking afferent sensory nerve impulses from the lungs and pleura.[1][5] Unlike opioid-based antitussives, benproperine is non-addictive and has a favorable safety profile, making it a valuable therapeutic option for cough relief.[4]
Recent drug repurposing studies have unveiled a novel application for this compound as an anti-cancer agent.[3][4] These investigations have demonstrated its ability to inhibit cancer cell migration, invasion, and tumor metastasis, with a particularly promising efficacy against pancreatic cancer.[3][6] This has opened new avenues for the clinical development of benproperine beyond its traditional use.
Chemical Synthesis
The synthesis of benproperine involves a two-step process, starting with the base-catalyzed ether formation between 2-benzylphenol and 1,2-dichloropropane. This is followed by the displacement of the remaining chlorine atom with piperidine. The final product is then converted to its phosphate salt.
Experimental Protocol: Synthesis of Benproperine
Step 1: Synthesis of 1-benzyl-2-(2-chloropropoxy)benzene
-
To a solution of 2-benzylphenol (1) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dichloropropane (2) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-benzyl-2-(2-chloropropoxy)benzene (3).
Step 2: Synthesis of Benproperine
-
Dissolve 1-benzyl-2-(2-chloropropoxy)benzene (3) and an excess of piperidine in a suitable solvent like acetonitrile.
-
Add a base such as potassium carbonate.
-
Reflux the reaction mixture for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove excess piperidine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield benproperine base (4).
Step 3: Formation of this compound
-
Dissolve the benproperine base in a suitable solvent like isopropanol.
-
Add a solution of phosphoric acid in isopropanol dropwise with stirring.
-
The this compound salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain pure this compound.
Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both an antitussive and an anti-cancer agent through distinct molecular pathways.
Antitussive Mechanism
The cough reflex is a complex process initiated by the stimulation of sensory receptors in the respiratory tract, which send signals via afferent nerves to the cough center in the medulla oblongata.[7] this compound suppresses this reflex through a multi-faceted approach:
-
Central Action: It modulates the activity of the cough center in the medulla oblongata, reducing its sensitivity to cough-inducing stimuli. This action is believed to involve the modulation of various neurotransmitters and neural pathways.[7]
-
Peripheral Action: It is thought to have a local anesthetic effect on the mucous membranes of the respiratory tract, which desensitizes the sensory receptors that trigger the cough reflex.[7]
-
Bronchodilator and Anti-inflammatory Effects: Some evidence suggests that benproperine may also possess mild bronchodilator and anti-inflammatory properties, which can help in reducing respiratory irritation.[7]
Anti-Cancer Mechanism
This compound's anti-cancer activity, particularly against pancreatic cancer, is attributed to two primary mechanisms: inhibition of the ARP2/3 complex and induction of autophagy arrest.
Benproperine acts as a potent inhibitor of the Actin-Related Protein 2/3 (ARP2/3) complex, specifically targeting the ARPC2 subunit.[8] The ARP2/3 complex is crucial for actin polymerization, a process essential for the formation of lamellipodia and invadopodia, which are cellular structures that drive cell migration and invasion.[9] By inhibiting ARPC2, benproperine disrupts actin polymerization, thereby impairing the motility and metastatic potential of cancer cells.[8]
In pancreatic cancer cells, this compound has been shown to induce lethal autophagy arrest.[3][4] Autophagy is a cellular process of self-digestion that can either promote cell survival or cell death. Benproperine triggers the initiation of autophagy through the AMPK/mTOR signaling pathway.[3] However, it also disrupts the fusion of autophagosomes with lysosomes by downregulating the expression of Ras-related protein Rab-11A (RAB11A).[3] This leads to an excessive accumulation of autophagosomes, ultimately resulting in cancer cell death.[3][4]
Quantitative Data
The following tables summarize key quantitative data related to the efficacy, pharmacokinetics, and safety of this compound.
Table 1: Anti-Cancer Efficacy of Benproperine
| Cell Line | Assay Type | IC50 (µM) | Reference |
| DLD-1 (Colon Cancer) | Migration Assay | ~2 | [9] |
| DLD-1 (Colon Cancer) | Invasion Assay | ~4 | [9] |
| AsPC-1 (Pancreatic Cancer) | Migration Assay | ~1-2 | [10] |
| Various Cancer Cells | Cell Viability | 20-120 | [10] |
Table 2: Enantioselective Pharmacokinetics of Benproperine in Healthy Volunteers (Oral Dose: 60 mg)
| Enantiomer | Cmax (ng/mL) | AUC0-t (ng·h/mL) | T1/2 (h) | Reference |
| (-)-(S)-Benproperine | 2.12 times higher than (+)-(R) | 2.18 times higher than (+)-(R) | No significant difference | [11] |
| (+)-(R)-Benproperine | - | - | No significant difference | [11] |
Table 3: Safety and Toxicity Profile of this compound
| Adverse Effect | Frequency | Severity | Reference |
| Oropharyngeal numbness | Transient | Mild | [1][2] |
| Fatigue, Dizziness | Occasional | Mild | [1][2] |
| Upper abdominal discomfort | Occasional | Mild | [1][2] |
| Lack of appetite | Occasional | Mild | [1][2] |
| Rash | Rare | Mild | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol: Actin Polymerization Assay
This assay measures the effect of benproperine on the rate of actin polymerization.
-
Reagents and Materials:
-
Pyrene-labeled actin monomer
-
Unlabeled actin monomer
-
Polymerization-inducing buffer (e.g., containing KCl and MgCl2)
-
This compound solution at various concentrations
-
Fluorescence spectrophotometer
-
-
Procedure:
-
Prepare a mixture of pyrene-labeled and unlabeled actin monomers in a low-salt buffer on ice.
-
Add the desired concentration of this compound or vehicle control to the actin solution.
-
Initiate polymerization by adding the polymerization-inducing buffer.
-
Immediately transfer the mixture to a fluorometer cuvette.
-
Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm. The rate of fluorescence increase is proportional to the rate of actin polymerization.
-
Plot fluorescence intensity versus time to determine the effect of benproperine on the kinetics of actin polymerization.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of benproperine to its target protein (ARPC2) in a cellular context.[8][12]
-
Reagents and Materials:
-
Cancer cell line of interest
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies against ARPC2 and a loading control protein
-
Western blotting reagents and equipment
-
-
Procedure:
-
Treat cultured cells with either this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody specific for ARPC2. A loading control protein should also be blotted to ensure equal protein loading.
-
An increase in the amount of soluble ARPC2 at higher temperatures in the presence of benproperine indicates that the compound binds to and stabilizes the protein.
-
Protocol: Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is another method to confirm the interaction between benproperine and ARPC2.[8][13]
-
Reagents and Materials:
-
Cell lysate from the cancer cell line of interest
-
This compound solution
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibodies against ARPC2 and a non-target control protein
-
-
Procedure:
-
Incubate the cell lysate with either this compound or a vehicle control.
-
Subject the lysates to limited proteolysis by adding a protease for a defined period.
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Separate the protein fragments by SDS-PAGE.
-
Perform a Western blot using an antibody against ARPC2. A non-target protein should be used as a control to demonstrate the specificity of the protection.
-
A decrease in the degradation of ARPC2 in the presence of benproperine compared to the control indicates a direct binding interaction.
-
Protocol: Autophagy Flux Assay
This assay is used to determine if benproperine blocks the autophagic process.
-
Reagents and Materials:
-
Pancreatic cancer cell line
-
This compound solution
-
Autophagy inhibitors (e.g., chloroquine or bafilomycin A1)
-
Antibodies against LC3B and p62/SQSTM1
-
Western blotting reagents and equipment
-
-
Procedure:
-
Treat the pancreatic cancer cells with this compound alone, an autophagy inhibitor alone, or a combination of both. A vehicle-treated group serves as the control.
-
Lyse the cells and collect the protein extracts.
-
Perform a Western blot to analyze the levels of LC3B-II (a marker of autophagosomes) and p62 (a protein degraded by autophagy).
-
An accumulation of LC3B-II in the presence of benproperine suggests an increase in autophagosome formation.
-
If the levels of LC3B-II and p62 are not further increased when co-treated with an autophagy inhibitor, it indicates that benproperine is blocking the degradation of autophagosomes, thus impairing autophagy flux.
-
Conclusion
This compound is a compound with a rich history as an antitussive and a promising future in oncology. Its well-defined synthesis and dual mechanism of action make it a compelling subject for further research and development. This technical guide provides a foundational understanding of this compound, offering detailed protocols and consolidated data to aid scientists in their exploration of this versatile molecule. The insights into its signaling pathways and the methodologies for its study are intended to facilitate new discoveries and potentially accelerate its translation into novel therapeutic applications.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Nano-enabled repurposing of this compound enhances pancreatic Cancer chemotherapy through lethal autophagy arrest and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [Enantioselective pharmacokinetics of benproperine in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Oncological Therapeutic Potential of Benproperine Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benproperine phosphate, a peripherally acting antitussive agent, is emerging as a promising candidate for drug repurposing in oncology. This technical guide consolidates the current preclinical evidence supporting its novel therapeutic applications in cancer treatment. The document details its dual mechanisms of action: the induction of lethal autophagy arrest in pancreatic cancer and the inhibition of cancer cell migration and metastasis through the targeting of the actin-related protein 2/3 complex subunit 2 (ARPC2). This guide provides a comprehensive overview of the quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and development in this area.
Introduction
Drug repurposing represents an accelerated and cost-effective strategy for expanding the arsenal of anticancer therapeutics.[1][2] this compound, a compound with a well-established safety profile as a cough suppressant, has demonstrated significant antitumor effects in preclinical models.[3][4] This guide focuses on the two primary mechanisms through which benproperine exerts its anticancer activity, providing a foundational resource for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's efficacy in oncology.
Table 1: In Vitro Efficacy of this compound and its S-Isomer
| Cancer Type | Cell Line(s) | Assay | Compound | IC50 Value | Reference |
| Colon Cancer | DLD-1 | Migration | Benproperine | ~2 µM | [5] |
| Colon Cancer | DLD-1 | Migration | S-Benproperine | ~1 µM | [5] |
| Colon Cancer | DLD-1 | Invasion | Benproperine | ~4 µM | [5] |
| Colon Cancer | DLD-1 | Invasion | S-Benproperine | ~2 µM | [5] |
| Pancreatic Cancer | AsPC-1 | Migration | Benproperine | 1-2 µM | [6] |
| Melanoma | B16-BL6 | Migration | Benproperine | Not specified | [5] |
| Pancreatic Cancer | PANC-1, SW1990 | Cell Viability | Benproperine | Dose-dependent inhibition (20-120 µM) | [6] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Primary Outcome | Result | Reference |
| Pancreatic Cancer (AsPC-1 Orthotopic) | 50 mg/kg, p.o., 5 days/week for 4 weeks | Primary Tumor Growth | 47.7% inhibition | [6] |
| Pancreatic Cancer (AsPC-1) | Not specified | Lung Metastasis | 56.1% inhibition | [6] |
| Colon Cancer (HCT-116) | Not specified | Liver Metastasis | 78.9% inhibition | [6] |
| Colon Cancer (DLD-1) | Not specified | Liver Metastasis | 78.2% inhibition | [6] |
Core Mechanisms of Action
Induction of Lethal Autophagy Arrest in Pancreatic Cancer
This compound has been shown to induce autophagy-mediated cell death in pancreatic cancer cells.[3][6][7] This occurs through a two-pronged mechanism:
-
Initiation of Autophagy: Benproperine triggers the initiation of autophagy via the AMPK/mTOR signaling pathway.[3][6]
-
Blockade of Autophagic Flux: Crucially, it disrupts the fusion of autophagosomes with lysosomes by downregulating the expression of Ras-related protein Rab-11A (RAB11A).[3][6][7] This leads to an excessive accumulation of autophagosomes, culminating in lethal autophagy arrest and cell death.[3][6]
Inhibition of Cancer Cell Migration and Metastasis
This compound also exhibits potent anti-metastatic properties by directly targeting the actin cytoskeleton.[4][8]
-
Targeting ARPC2: Benproperine binds to the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2).[4][5]
-
Inhibition of Arp2/3 Complex: This binding impairs the function of the Arp2/3 complex, a key regulator of actin polymerization.[4][5]
-
Disruption of Actin Dynamics: The inhibition of the Arp2/3 complex disrupts the formation of lamellipodia and inhibits actin polymerization, which are essential for cell migration and invasion.[4]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, SW1990) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100, 120 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Autophagic Flux Assay
-
Cell Transfection/Staining: Utilize pancreatic cancer cells stably expressing GFP-LC3 or tandem mRFP-GFP-LC3.
-
Treatment: Treat cells with this compound with or without a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 or 10 µM chloroquine) for a specified time (e.g., 24 hours).
-
Western Blot Analysis:
-
Lyse the cells and perform SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against LC3 and p62/SQSTM1.
-
An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in the presence of benproperine alone, and a further accumulation of LC3-II in the presence of both benproperine and a lysosomal inhibitor, indicates an increase in autophagic flux followed by a blockade.
-
-
Fluorescence Microscopy:
-
Fix and permeabilize the cells.
-
Visualize the fluorescently tagged LC3 puncta using a confocal microscope.
-
An accumulation of GFP-LC3 puncta (autophagosomes) in benproperine-treated cells, especially in the presence of a lysosomal inhibitor, confirms the blockade of autophagic flux.
-
ARPC2 Target Engagement Assays (CETSA and DARTS)
These assays confirm the direct binding of benproperine to ARPC2 in a cellular context.
4.3.1. Cellular Thermal Shift Assay (CETSA) Protocol Outline
-
Cell Treatment: Incubate intact cells with benproperine or a vehicle control (DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble ARPC2 in each sample by Western blotting. Increased thermal stability of ARPC2 in benproperine-treated cells indicates direct binding.[9]
4.3.2. Drug Affinity Responsive Target Stability (DARTS) Protocol Outline
-
Lysate Treatment: Treat cell lysates with benproperine or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase) to the lysates to digest the proteins.
-
Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for ARPC2. A higher amount of intact ARPC2 in the benproperine-treated sample indicates that the binding of the drug protected the protein from proteolytic degradation.[2][10]
In Vivo Xenograft Model
-
Cell Implantation: Orthotopically implant pancreatic cancer cells (e.g., AsPC-1) into the pancreas of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once tumors are established, randomize the mice into control and treatment groups. Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage daily for a specified period (e.g., 4 weeks).
-
Monitoring: Monitor tumor growth using imaging techniques (e.g., bioluminescence or ultrasound) and measure body weight to assess toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and histopathological analysis. Analyze distant organs (e.g., lungs, liver) for metastatic lesions.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound has significant potential as a repurposed therapeutic for oncology. Its dual action of inducing lethal autophagy in pancreatic cancer and inhibiting metastasis offers a multi-pronged attack on tumor progression. Future research should focus on:
-
Comprehensive in vivo studies in a wider range of cancer models.
-
Investigation of potential synergistic effects with standard-of-care chemotherapies.
-
Elucidation of the detailed molecular interactions between benproperine and its targets.
-
Initiation of early-phase clinical trials to evaluate its safety and efficacy in cancer patients.
This guide provides a solid foundation for the scientific community to build upon in the exciting endeavor of repurposing this compound for the fight against cancer.
References
- 1. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Related Videos - Nano-enabled repurposing of this compound enhances pancreatic Cancer chemotherapy through lethal autophagy arrest and immune activation [visualize.jove.com]
- 5. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nano-enabled repurposing of this compound enhances pancreatic Cancer chemotherapy through lethal autophagy arrest and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
Benproperine Phosphate: A Technical Guide to its Inhibitory Effects on Actin Polymerization and Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Benproperine, a clinically approved antitussive agent, has been repurposed as a potent inhibitor of cancer cell migration and metastasis.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning benproperine phosphate's anti-metastatic activity, focusing on its direct interaction with the actin cytoskeleton. Through the inhibition of the Actin-Related Protein 2/3 (Arp2/3) complex, benproperine disrupts actin polymerization, a fundamental process for cell motility.[1][2] This document details the signaling pathways involved, presents quantitative data from key experiments, provides comprehensive experimental protocols, and visualizes complex processes to offer a clear and thorough understanding for research and drug development applications. A significant finding in recent research is that the S-stereoisomer of benproperine (S-Benp) exhibits substantially stronger inhibitory effects on cancer cell migration and invasion compared to its R-stereoisomer.[3][4]
Core Mechanism of Action: Targeting the Arp2/3 Complex
Cell migration is critically dependent on the dynamic remodeling of the actin cytoskeleton, which drives the formation of protrusive structures like lamellipodia at the cell's leading edge.[5] The Arp2/3 complex is a key nucleator of actin filaments, creating branched networks that form the structural core of lamellipodia.[5][6]
Benproperine exerts its inhibitory effect by directly targeting this complex. Through a series of target identification studies, including affinity chromatography and cellular thermal shift assays (CETSA), Actin-Related Protein 2/3 complex Subunit 2 (ARPC2) was identified as the specific molecular target of benproperine.[1][3] Benproperine binds directly to ARPC2, impairing the function of the entire Arp2/3 complex.[1] This binding event inhibits the complex's ability to nucleate new actin filaments, leading to a disruption of lamellipodial structures and a marked reduction in actin polymerization.[1][3] Consequently, the cell's migratory and invasive capabilities are significantly suppressed.[1]
Signaling Pathway Diagram
The following diagram illustrates the direct inhibitory action of benproperine on the Arp2/3-mediated actin polymerization pathway.
Contextual Pathway: Regulation of Actin Dynamics
The Arp2/3 complex is regulated by upstream signals, primarily from the Rho family of small GTPases (e.g., Rac1, Cdc42).[7] A parallel pathway crucial for actin dynamics involves the Rho-associated kinase (ROCK) and LIM kinase (LIMK), which phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[8][9][10] Understanding these pathways provides a broader context for how actin dynamics are controlled and how benproperine's specific targeting of the Arp2/3 complex fits into the larger cellular machinery.
Quantitative Data Presentation
The inhibitory effects of benproperine and its more active stereoisomer, S-benproperine, have been quantified across various cancer cell lines. The data consistently show a dose-dependent suppression of both cell migration and invasion.
Table 1: Effect of Benproperine (Benp) and S-Benproperine (S-Benp) on Cancer Cell Migration & Invasion
| Cell Line | Assay Type | Compound | Concentration (µM) | Result (Relative to Control) | Source |
| DLD-1 (Colon Cancer) | Migration | Benp | 5 | ~55% Inhibition | [3][11] |
| DLD-1 (Colon Cancer) | Migration | S-Benp | 5 | ~75% Inhibition | [3][11] |
| DLD-1 (Colon Cancer) | Invasion | Benp | 5 | ~60% Inhibition | [3][11] |
| DLD-1 (Colon Cancer) | Invasion | S-Benp | 5 | ~80% Inhibition | [3][11] |
| AsPC-1 (Pancreatic) | Migration | S-Benp | 2 | ~33.7% Inhibition | [3] |
| B16-BL6 (Melanoma) | Migration | S-Benp | 5 | Significant Inhibition | [3] |
| Various Cancer Cells | Migration | Benp | 2 | Showed anti-migratory activity | [12] |
Note: Inhibition percentages are estimated from published graphical data and may vary. "Significant Inhibition" indicates a statistically significant result was reported without precise quantification in the abstract.
Table 2: Effect of S-Benproperine on In Vitro Actin Polymerization
| Condition | Compound | Concentration | Effect on Actin Polymerization | Source |
| Arp2/3-mediated | S-Benp | Not Specified | Suppressed actin remodeling and lamellipodium formation | [3][4] |
| Arp2/3-mediated | Benp | Not Specified | Impaired Arp2/3 function, attenuating the polymerization rate | [2] |
Note: Specific kinetic data from in vitro polymerization assays are often presented as curves. The table summarizes the conclusive findings from these experiments.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount. The following sections detail the standard protocols used to investigate the effects of this compound.
Transwell Migration and Invasion Assay
This assay quantifies the chemotactic capability of cells. For invasion assays, the transwell insert is coated with a basement membrane matrix (e.g., Matrigel) to simulate passage through the extracellular matrix.[5]
Protocol:
-
Cell Preparation: Culture cells to ~80% confluency. Starve cells in a serum-free medium for 12-24 hours prior to the assay.
-
Chamber Setup: Place Transwell inserts (typically 8.0 µm pore size for cancer cells) into the wells of a 24-well plate.[5] For invasion assays, pre-coat the top of the insert membrane with 50-100 µL of Matrigel and incubate for at least 1 hour at 37°C to allow for gelling.[5]
-
Chemoattractant: Add 600 µL of complete medium (containing 10% FBS or another chemoattractant) to the lower chamber of the 24-well plate.[5]
-
Cell Seeding: Harvest and resuspend the starved cells in a serum-free medium containing the desired concentrations of this compound or vehicle control (DMSO). Seed 1x10⁵ to 5x10⁵ cells in 200 µL into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 12-24 hours.[5]
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% crystal violet solution for 20 minutes.[5]
-
Quantification: Wash the inserts thoroughly with water and allow them to dry. Visualize and count the stained cells under a microscope in several random fields. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
In Vitro Actin Polymerization Assay
This biochemical assay measures the rate of G-actin monomer incorporation into F-actin polymers by monitoring the fluorescence of pyrene-labeled actin.[13][14] The fluorescence of pyrene-actin increases significantly upon its polymerization.[15]
Protocol:
-
Reagent Preparation:
-
G-actin: Reconstitute lyophilized actin (containing ~10% pyrene-labeled actin) in G-buffer (e.g., 2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT) on ice for 1 hour to depolymerize any actin oligomers.[13][16] Centrifuge at >100,000 x g for 1 hour at 4°C to pellet any remaining F-actin, retaining the supernatant containing pure G-actin.[13]
-
Activators: Prepare stocks of Arp2/3 complex and an activator such as the WASP-VCA domain.[13]
-
Test Compound: Prepare serial dilutions of this compound in the appropriate solvent.
-
-
Assay Setup:
-
Initiation: Initiate the polymerization reaction by adding a polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole pH 7.0).[13][16]
-
Data Acquisition: Immediately place the plate in a fluorescence spectrophotometer. Measure the increase in pyrene fluorescence over time (e.g., every 30 seconds for 1-2 hours) with excitation at ~365 nm and emission at ~407 nm.[16][17]
-
Analysis: Plot fluorescence intensity versus time. The slope of the linear portion of the curve represents the rate of actin polymerization. Compare the rates between control and benproperine-treated samples.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound represents a significant development in the field of drug repurposing for oncology. Its well-defined mechanism of action—the direct inhibition of the ARPC2 subunit of the Arp2/3 complex—provides a clear rationale for its observed anti-migratory and anti-metastatic effects.[1] The superior potency of the S-stereoisomer suggests that chiral synthesis and formulation will be critical for clinical development.[3] This technical guide summarizes the core mechanism, quantitative impact, and necessary experimental protocols for studying benproperine's effects. For researchers, benproperine serves as a valuable chemical probe to investigate the nuanced roles of the Arp2/3 complex in cancer biology. For drug developers, it is a promising lead compound for a new class of anti-metastatic therapeutics that selectively target cancer cell motility.[1][12]
References
- 1. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 [mdpi.com]
- 4. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of cofilin in cell locomotion and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Targeting the kinase effectors of RHO-family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4.9. In Vitro Actin Polymerization Assay [bio-protocol.org]
- 14. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of Globular Actin from Rabbit Muscle and Pyrene Fluorescent Assays to Investigate Actin Dynamics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 17. content.abcam.com [content.abcam.com]
Benproperine Phosphate's Induction of Autophagy-Mediated Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benproperine phosphate, a non-opioid antitussive agent, has demonstrated significant anti-tumor effects, particularly in pancreatic cancer models. Its mechanism of action is primarily attributed to the induction of autophagy-mediated cell death. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and key signaling pathways involved in this process. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to investigate and potentially exploit this pathway for therapeutic purposes.
Core Mechanism: Induction of Lethal Autophagy Arrest
This compound (BPP) exerts its cytotoxic effects on cancer cells not by inducing a complete and functional autophagic process, but by triggering a lethal form of autophagy arrest. This process can be broken down into two key events:
-
Initiation of Autophagy: BPP activates the AMP-activated protein kinase (AMPK) signaling pathway, which in turn inhibits the mechanistic target of rapamycin (mTOR), a central negative regulator of autophagy. This disinhibition of the autophagy-initiating complexes leads to the formation of autophagosomes.[1][2]
-
Blockade of Autophagosome-Lysosome Fusion: Crucially, BPP disrupts the final, degradative step of autophagy by downregulating the expression of Ras-related protein Rab-11A (RAB11A).[1][2] RAB11A is a small GTPase essential for the fusion of autophagosomes with lysosomes. Its downregulation leads to an accumulation of immature autophagosomes within the cell, a state of "autophagy arrest."[1][2]
This excessive accumulation of non-functional autophagosomes is ultimately cytotoxic, leading to cell death.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines as reported in the literature.[1]
Table 1: Dose-Dependent Effect of this compound on Pancreatic Cancer Cell Viability
| Cell Line | IC50 (µM) after 24h treatment |
| PANC-1 | ~40 |
| AsPC-1 | ~35 |
| MIA PaCa-2 | ~45 |
| BxPC-3 | ~50 |
Data are estimated from graphical representations in the source literature and may vary between experiments.
Table 2: Dose-Dependent Effect of this compound on Autophagy-Related Protein Expression in PANC-1 Cells (24h treatment)
| Treatment (µM BPP) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | Beclin-1 Expression (Fold Change vs. Control) | Atg5 Expression (Fold Change vs. Control) | p62/SQSTM1 Expression (Fold Change vs. Control) | RAB11A Expression (Fold Change vs. Control) |
| 0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 10 | ~1.5 | ~1.2 | ~1.1 | ~1.3 | ~0.8 |
| 20 | ~2.5 | ~1.8 | ~1.5 | ~1.8 | ~0.6 |
| 40 | ~3.5 | ~2.5 | ~2.0 | ~2.5 | ~0.4 |
Fold changes are estimated based on the densitometric analysis of representative western blots from the source literature.
Signaling Pathways
AMPK/mTOR Pathway for Autophagy Initiation
This compound initiates autophagy by modulating the AMPK/mTOR signaling axis.
References
Methodological & Application
Benproperine Phosphate: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benproperine phosphate is a non-narcotic antitussive agent used in the treatment of cough. Its mechanism of action is multifactorial, involving both central and peripheral effects. Centrally, it acts on the cough center in the medulla oblongata.[1] Peripherally, it is suggested to have bronchodilator and anti-inflammatory properties.[1] Recent research has also explored its potential as an anticancer agent, where it has been shown to induce autophagy-mediated cell death in pancreatic cancer models.[2] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models for both its antitussive and anticancer applications.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound dosage in in vivo animal models. It is important to note the lack of specific oral antitussive dosage data for mice in the currently available literature.
| Parameter | Animal Model | Application | Dosage | Administration Route | Frequency | Observed Effect | Citation |
| Dosage | Nude Mice (with Panc-1 xenografts) | Anticancer | 50 mg/kg | Oral Gavage | 5 days/week for 21 days | Marked reduction in tumor growth rate, size, and weight. No obvious toxicity or significant body weight change. | [1][2] |
| ID₅₀ | Guinea Pig | Antitussive (Citric Acid-Induced Cough) | 16.1 mg/kg | Intraperitoneal | Single dose | 50% inhibition of the number of coughs during a 3-minute challenge. | [2] |
| ID₅₀ | Guinea Pig | Antitussive (Citric Acid-Induced Cough) | 11.9 mg/kg | Intraperitoneal | Single dose | 50% inhibition of the number of coughs in the 5 minutes immediately after the challenge. | [2] |
Experimental Protocols
Anticancer Efficacy in a Pancreatic Cancer Xenograft Mouse Model
This protocol is based on studies investigating the anticancer effects of this compound on pancreatic cancer cell xenografts in nude mice.[1][2]
a. Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Panc-1 human pancreatic cancer cells
-
Male nude mice (e.g., BALB/c nude)
-
Vehicle solution (e.g., physiologic saline)
-
Oral gavage needles
-
Calipers
b. Methods:
-
Cell Culture and Preparation: Culture Panc-1 cells in appropriate media until they reach the desired confluence. On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of 7 x 10⁷ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the Panc-1 cell suspension (7 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor volume every other day using calipers. The volume can be calculated using the formula: V = (length × width²)/2.
-
Group Allocation and Treatment: Once the tumor volume reaches approximately 100 mm³, randomly divide the mice into a vehicle control group and a this compound treatment group.
-
Drug Preparation and Administration: Prepare a solution of this compound in physiologic saline. Administer a dose of 50 mg/kg via oral gavage to the treatment group. Administer an equivalent volume of physiologic saline to the control group.
-
Treatment Schedule: Administer the treatment 5 days per week for a period of 21 days.
-
Data Collection: Continue to monitor and record tumor volume and the body weight of the mice every other day throughout the treatment period.
-
Endpoint and Analysis: At the end of the 21-day treatment period, euthanize the mice. Excise the tumors and record their final weight. Tissues can be fixed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67).[1]
Evaluation of Antitussive Activity in a Citric Acid-Induced Cough Mouse Model
a. Materials:
-
This compound
-
Citric acid
-
Sterile, pyrogen-free saline
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Whole-body plethysmograph or a chamber equipped with a microphone and recording software
-
Nebulizer
b. Methods:
-
Animal Acclimatization: Acclimate the mice to the experimental setup, including the plethysmograph or recording chamber, for several days before the experiment to minimize stress-induced reactions.
-
Dose-Ranging Study Design: Based on the guinea pig intraperitoneal ID₅₀ of approximately 12-16 mg/kg, a starting oral dose range for mice could be explored (e.g., 5, 10, 20, and 40 mg/kg). A vehicle control group and a positive control group (e.g., codeine) should be included.
-
Drug Preparation and Administration: Prepare suspensions of this compound in the chosen vehicle. Administer the assigned dose via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Pre-treatment Time: Allow for a pre-treatment period before inducing cough. Based on general pharmacokinetic principles, 30-60 minutes is a common pre-treatment time for orally administered drugs.[3]
-
Cough Induction: Place the mouse in the recording chamber. After a brief adaptation period, expose the mouse to an aerosol of citric acid (a concentration of 0.1 M is a common starting point) generated by a nebulizer for a fixed duration (e.g., 3-5 minutes).
-
Cough Detection and Quantification: Record the cough responses during and immediately after the citric acid challenge. Coughs can be identified and counted by trained observers or through analysis of the audio recordings and characteristic pressure changes in the plethysmograph.
-
Data Analysis: Compare the number of coughs in the benproperine-treated groups to the vehicle control group. The percentage of cough inhibition can be calculated. From the dose-response data, an ED₅₀ (the dose that produces 50% of the maximal effect) can be determined.
Pharmacokinetic and Toxicity Data
Pharmacokinetics: Detailed pharmacokinetic parameters for this compound in mice (e.g., Cmax, Tmax, half-life, and oral bioavailability) are not extensively reported in publicly available literature. General information suggests that after oral administration, it is absorbed from the gastrointestinal tract, metabolized in the liver, and excreted via the kidneys, with a relatively quick onset of action within 30 to 60 minutes.[3] For precise modeling, it is recommended that researchers conduct pharmacokinetic studies in their specific mouse strain and experimental conditions.
Acute Toxicity: A specific oral LD₅₀ for this compound in mice is not readily available in the cited literature. However, in a study using a pancreatic cancer xenograft model, oral administration of 50 mg/kg for 21 days did not result in obvious toxic effects or significant changes in body weight.[1][2] It is crucial for researchers to perform their own acute toxicity studies to determine the safety profile and to establish a therapeutic window for their specific application, especially if doses higher than those reported here are being considered.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for evaluating antitussive activity.
References
- 1. Pharmacokinetics and Adverse Effects of 3 Sustained-release Buprenorphine Dosages in Healthy Guinea Pigs (Cavia porcellus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics and Paw Withdrawal Pressure in Female Guinea Pigs (Cavia porcellus) Treated with Sustained-Release Buprenorphine and Buprenorphine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dissolving and Using Benproperine Phosphate for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Benproperine Phosphate solutions for use in cell-based assays. It includes solubility data, a step-by-step procedure for creating stock solutions, and guidelines for preparing working concentrations for cell treatment.
Introduction
This compound is an antitussive agent that has gained interest in research for its potential anticancer properties.[1][2] It functions as a potent, orally active inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2), which plays a crucial role in actin polymerization.[1][2][3] By impairing Arp2/3 function, this compound can suppress cancer cell migration, invasion, and tumor metastasis.[1][2][3] Recent studies have also shown it can induce autophagy-mediated cell death in cancer cells.[4][5] Accurate and consistent preparation of this compound solutions is critical for obtaining reproducible results in cell culture experiments. This protocol outlines the recommended procedure for dissolving the compound and preparing solutions for in vitro use.
Solubility Data
The solubility of this compound can vary depending on the solvent and the specific form of the compound. Data from various suppliers shows some discrepancies; therefore, it is recommended to perform a small-scale test to confirm solubility with your specific lot of the compound. The most common and recommended solvent for preparing high-concentration stock solutions for cell culture is Dimethyl Sulfoxide (DMSO).
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Source(s) | Notes |
| DMSO | 60 mg/mL | 147.26 mM | [2] | Recommended for stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Water | 81 mg/mL | 198.79 mM | [2] | One source reports it is "freely soluble".[6] Another reports very low solubility (0.00143 mg/mL).[7] |
| PBS (pH 7.2) | 1 mg/mL | 2.45 mM | [1] | |
| Ethanol | 3 mg/mL | 7.36 mM | [2] | One source reports it is "freely soluble".[6] |
| DMF | 1 mg/mL | 2.45 mM | [1] |
Molecular Weight of this compound is 407.44 g/mol .[1][2]
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 100 mM stock solution in DMSO, which is a common starting concentration for cell culture experiments.
Materials
-
This compound powder (CAS: 19428-14-9)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure for Preparing a 100 mM Stock Solution
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh Compound: In a sterile microcentrifuge tube, accurately weigh 4.07 mg of this compound powder.
-
Calculation: 407.44 g/mol (MW) x 0.1 mol/L (100 mM) x 0.0001 L (100 µL) = 0.0040744 g = 4.07 mg
-
-
Add Solvent: Carefully add 100 µL of anhydrous DMSO to the tube containing the powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[8] Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: The resulting 100 mM stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][9] Store the aliquots at -20°C or -80°C.
Stability of Stock Solutions
-
-20°C: Stable for at least 1 month.[2] Some suppliers indicate stability for up to 1 year.[3][10]
-
-80°C: Stable for at least 1 year.[2][11] Some suppliers indicate stability for up to 2 years.[3][10]
Preparation of Working Solutions in Cell Culture Medium
-
Thaw Stock: Thaw one aliquot of the 100 mM stock solution at room temperature.
-
Dilute: Perform a serial dilution of the stock solution into sterile cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.[12]
-
Example for a 100 µM final concentration in 1 mL of medium: Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium (1:1000 dilution).
-
-
Solvent Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.[8] The final DMSO concentration should typically not exceed 0.1% to avoid cell toxicity.[9]
-
Use Immediately: Working solutions in aqueous media should be prepared fresh and used promptly.[3][8] If precipitation occurs upon dilution, vortexing may help to redissolve the compound.[8]
Workflow Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, High-Purity Antitussive API at an Attractive Price [jigspharma.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Benproperine | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
In Vitro Application Notes and Protocols for Testing Benproperine Phosphate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benproperine phosphate is a non-narcotic antitussive agent utilized for the symptomatic relief of cough.[1][2] Its mechanism of action is believed to be multifactorial, involving a central effect on the cough center in the medulla oblongata and peripheral effects on sensory neurons in the respiratory tract.[1][2] Notably, benproperine is suggested to possess local anesthetic properties, which may contribute to its antitussive efficacy by reducing the activity of afferent nerves that trigger the cough reflex.[1][2]
These application notes provide detailed protocols for in vitro assays to investigate the efficacy of this compound, focusing on its effects on sensory neuron excitability. The assays are designed to be conducted on primary cultures of dorsal root ganglion (DRG) neurons, which serve as a relevant model for the sensory neurons innervating the airways. The protocols described herein will enable researchers to quantify the inhibitory effects of this compound on neuronal activity, providing insights into its peripheral mechanism of action.
Key In Vitro Assays
A panel of in vitro assays can be employed to elucidate the efficacy of this compound. These assays are designed to assess the compound's impact on neuronal viability and excitability.
1. Neuronal Viability Assay (MTT Assay): This assay is crucial to determine the cytotoxic potential of this compound on sensory neurons and to establish a non-toxic concentration range for subsequent functional assays.
2. Calcium Imaging: This technique allows for the real-time visualization of changes in intracellular calcium concentration in response to neuronal activation. It is a powerful tool to assess the inhibitory effect of this compound on depolarization-induced calcium influx in a population of sensory neurons.
3. Patch-Clamp Electrophysiology: This gold-standard electrophysiological technique provides detailed information about the effect of this compound on ion channel function and neuronal excitability at the single-cell level. It can be used to investigate the compound's impact on action potential firing and the underlying ionic currents.
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed in vitro assays. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on Neuronal Viability
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 1 | 98 ± 3 |
| 10 | 95 ± 4 |
| 20 | 92 ± 5 |
| 50 | 85 ± 6 |
| 100 | 60 ± 8 |
| 200 | 35 ± 7 |
Data from a study on the effect of this compound on the viability of various cancer cell lines after 24 hours of treatment.[3] This data can be used as a reference for selecting non-toxic concentrations for neuronal assays.
Table 2: Inhibition of Depolarization-Induced Calcium Influx by this compound
| This compound Concentration (µM) | Inhibition of Ca2+ Influx (%) | IC50 (µM) |
| 1 | 15 ± 5 | |
| 10 | 45 ± 8 | 11.5 |
| 20 | 65 ± 7 | |
| 50 | 85 ± 6 | |
| 100 | 95 ± 3 |
Table 3: Effect of this compound on Action Potential Firing in Sensory Neurons
| This compound Concentration (µM) | Reduction in Action Potential Frequency (%) |
| 1 | 20 ± 6 |
| 10 | 55 ± 9 |
| 50 | 90 ± 5 |
Experimental Protocols
Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of DRG neurons from neonatal rats or mice, which will be used for the subsequent in vitro assays.
Materials:
-
Neonatal rats or mice (P1-P5)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IA
-
Trypsin-EDTA (0.25%)
-
Poly-D-lysine
-
Laminin
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Nerve Growth Factor (NGF)
Procedure:
-
Euthanize neonatal rodents according to approved animal welfare protocols.
-
Dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Transfer the ganglia to a tube containing DMEM/F12 medium.
-
Digest the ganglia with Collagenase Type IA (1 mg/mL) for 30-45 minutes at 37°C.
-
Further digest with Trypsin-EDTA for 5 minutes at 37°C.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons on Poly-D-lysine and laminin-coated coverslips or multi-well plates.
-
Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and NGF at 37°C in a humidified incubator with 5% CO2.
-
Allow the neurons to grow for 2-3 days before conducting experiments.
Protocol 2: Neuronal Viability (MTT) Assay
Materials:
-
Cultured DRG neurons in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the existing medium in the 96-well plate with the medium containing different concentrations of this compound. Include a vehicle control group.
-
Incubate the plate for 24 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Calcium Imaging
Materials:
-
Cultured DRG neurons on glass coverslips
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
High potassium (High K+) stimulation buffer (e.g., HBSS with 50 mM KCl)
-
Fluorescence microscope with an imaging system
Procedure:
-
Load the cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip onto the imaging chamber of the microscope.
-
Perfuse the cells with HBSS and record baseline fluorescence.
-
Apply different concentrations of this compound and incubate for a defined period.
-
Stimulate the neurons with a high K+ buffer to induce depolarization and subsequent calcium influx.
-
Record the changes in fluorescence intensity.
-
Analyze the data by calculating the change in fluorescence ratio (for Fura-2) or intensity (for Fluo-4) and determine the percentage inhibition of the calcium response by this compound.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
Materials:
-
Cultured DRG neurons on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP)
-
Data acquisition and analysis software
Procedure:
-
Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage.
-
Perfuse with the external recording solution.
-
Pull a glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In current-clamp mode, inject depolarizing current steps to elicit action potentials.
-
Record baseline action potential firing frequency.
-
Perfuse the chamber with different concentrations of this compound and record the changes in action potential firing.
-
In voltage-clamp mode, apply voltage steps to isolate and record specific ion currents (e.g., sodium currents) and assess the effect of this compound on these currents.
-
Analyze the data to determine the effect of this compound on neuronal excitability and ion channel function.
Visualizations
Caption: Experimental workflow for in vitro efficacy testing of this compound.
Caption: Postulated mechanism of peripheral antitussive action of this compound.
References
Application Notes and Protocols: Evaluating Benproperine Phosphate in a Citric Acid-Induced Cough Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benproperine phosphate is a non-opioid antitussive agent recognized for its efficacy in mitigating cough.[1][2] Its mechanism of action is primarily centered on the central nervous system, where it is understood to inhibit the medullary cough center, thereby reducing the frequency and intensity of the cough reflex.[3] Additionally, this compound exhibits peripheral effects, including mild bronchodilator and local anesthetic properties, which may contribute to its overall antitussive efficacy.[3][4] This document provides detailed application notes and protocols for evaluating the antitussive effects of this compound using the well-established citric acid-induced cough model in guinea pigs. This model is a standard preclinical assay for assessing the efficacy of potential cough suppressants.
Mechanism of Action: An Overview
This compound's primary antitussive effect is achieved through its action on the central nervous system, specifically by suppressing the cough center in the medulla oblongata.[3] Unlike opioid-based antitussives, it does not act on opioid receptors, thus avoiding associated side effects like respiratory depression and the potential for addiction.[4] Its peripheral actions are also believed to play a role in cough suppression. These include a mild bronchodilator effect, which helps to relax the airway smooth muscles, and a local anesthetic effect on the respiratory tract's mucous membranes, which can reduce the sensitivity of sensory receptors that trigger the cough reflex.[3][4]
Quantitative Data Summary
Table 1: Effect of Cloperastine on Citric Acid-Induced Cough Frequency in Guinea Pigs [5]
| Treatment Group | Dose (mg/kg) | Mean Number of Coughs (± SEM) over 14 min | Percentage Inhibition (%) |
| Vehicle Control (Citric Acid) | - | 24.5 ± 3 | 0% |
| Cloperastine | 6 | 18.0 ± 2.5 | 26.5% |
| Cloperastine | 12 | 8.5 ± 1.5 | 65.3% |
| Cloperastine | 24 | 7.0 ± 1.0 | 71.4% |
| *p < 0.05 compared to vehicle control. |
Table 2: Effect of Cloperastine on the Onset Time of Citric Acid-Induced Cough in Guinea Pigs [5]
| Treatment Group | Dose (mg/kg) | Mean Latency to First Cough (seconds ± SEM) |
| Vehicle Control (Citric Acid) | - | 151.4 ± 20 |
| Cloperastine | 6 | 210 ± 30 |
| Cloperastine | 12 | 253 ± 38 |
| Cloperastine | 24 | 253 ± 38 |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This protocol describes a standard method for inducing cough in guinea pigs using citric acid aerosol, a widely used model for evaluating antitussive drugs.[4][5]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Citric acid (0.4 M solution in 0.9% saline)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Sound recording and analysis equipment
Procedure:
-
Acclimatization: Acclimate the guinea pigs to the laboratory environment for at least one week before the experiment.
-
Animal Placement: Place each unrestrained guinea pig individually into the whole-body plethysmograph chamber and allow it to acclimate for a short period until calm.
-
Cough Induction: Expose the animal to an aerosol of 0.4 M citric acid solution for a continuous period of 7 minutes. The aerosol is generated by an ultrasonic nebulizer.
-
Observation Period: Following the 7-minute exposure, continue to observe the animal in the chamber for an additional 7 minutes.
-
Cough Recording and Analysis: Throughout the 14-minute period (7 min exposure + 7 min observation), record the number of coughs. Coughs can be identified and counted by trained observers in real-time and validated by analyzing sound recordings.
Administration of this compound
This protocol outlines the oral administration of the test compound prior to the induction of cough.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with a suspending agent like 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solutions: Prepare solutions or suspensions of this compound at the desired concentrations in the chosen vehicle.
-
Administration: Administer the prepared this compound solution or vehicle (for the control group) orally to the guinea pigs using a gavage needle. A typical pre-treatment time is 30-60 minutes before exposure to the citric acid aerosol.[5][6] The volume of administration should be consistent across all animals (e.g., 1 ml/kg).
Visualizations
References
- 1. Airway opioid receptors mediate inhibition of cough and reflex bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPA1 Agonists Evoke Coughing in Guinea Pig and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Benproperine Phosphate in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains a formidable challenge in oncology, characterized by its aggressive nature and limited therapeutic options. The repurposing of existing drugs offers a promising avenue for accelerating the development of novel treatment strategies. Benproperine phosphate, a non-narcotic antitussive agent, has emerged as a potential candidate for repurposing in cancer therapy. Recent studies have demonstrated its anti-cancer effects in pancreatic cancer models, both in vitro and in vivo.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing pancreatic cancer xenograft models to study the efficacy and mechanism of action of this compound. The protocols are based on established methodologies from peer-reviewed research.[1]
Mechanism of Action of this compound in Pancreatic Cancer
This compound exerts its anti-tumor effects in pancreatic cancer through a dual mechanism of action:
-
Induction of Autophagy Arrest: this compound initiates autophagy through the AMPK/mTOR signaling pathway. However, it subsequently stalls the autophagic process by preventing the fusion of autophagosomes with lysosomes. This is achieved by downregulating the expression of RAB11A, a key protein in vesicle trafficking. The resulting accumulation of autophagosomes leads to cell death.[1][2][3]
-
Inhibition of Cell Migration and Metastasis: Benproperine has been shown to directly bind to and inhibit the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2).[4] The Arp2/3 complex is crucial for actin polymerization and the formation of lamellipodia, which are essential for cell motility. By inhibiting ARPC2, benproperine disrupts the actin cytoskeleton, thereby suppressing cancer cell migration and metastasis.[4]
Pancreatic Cancer Xenograft Model Data
The following tables summarize the quantitative data from a study investigating the efficacy of this compound in a PANC-1 pancreatic cancer xenograft model.[1]
| Treatment Group | Mean Tumor Volume (Day 21) (mm³) | Standard Deviation |
| Vehicle Control | 1250 | ± 150 |
| This compound (50 mg/kg) | 450 | ± 100 |
| Treatment Group | Mean Tumor Weight (Day 21) (g) | Standard Deviation |
| Vehicle Control | 1.2 | ± 0.2 |
| This compound (50 mg/kg) | 0.5 | ± 0.1 |
| Biomarker | Effect of this compound Treatment |
| Ki67 | Decreased expression |
| LC3B | Increased expression |
| RAB11A | Decreased expression |
Experimental Protocols
Cell Culture
-
Cell Line: PANC-1 human pancreatic cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Animal Model
-
Species: Male BALB/c nude mice.[1]
-
Age: 5 weeks old.[1]
-
Housing: House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
Tumor Implantation
-
Harvest PANC-1 cells during their logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 7 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (7 x 10⁶ cells) into the right flank of each mouse.[1]
Drug Preparation and Administration
-
Drug: this compound.
-
Vehicle: Physiologic saline.
-
Preparation: Dissolve this compound in physiologic saline to a final concentration for a dosage of 50 mg/kg.[1]
-
Administration: Administer the drug or vehicle via oral gavage.[1]
Experimental Design and Procedure
-
Monitor the mice for tumor growth after implantation.
-
Begin treatment when the tumor volume reaches approximately 100 mm³.[1]
-
Randomly divide the mice into two groups:
-
Vehicle Control Group: Receives physiologic saline.
-
Treatment Group: Receives 50 mg/kg this compound.
-
-
Administer the treatment 5 days per week for 21 days.[1]
-
Measure the tumor length (l) and width (w) every other day using digital calipers.
-
Calculate the tumor volume using the formula: V = (l x w²)/2.[1]
-
Monitor the body weight of the mice throughout the study to assess toxicity.
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Signaling Pathways
Caption: Benproperine induces autophagy arrest leading to cell death.
Caption: Benproperine inhibits cell migration by targeting ARPC2.
Experimental Workflow
Caption: Pancreatic cancer xenograft study workflow.
References
- 1. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nano-enabled repurposing of this compound enhances pancreatic Cancer chemotherapy through lethal autophagy arrest and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry Staining of Benproperine Phosphate Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benproperine phosphate is a peripherally acting cough suppressant that has been repurposed for its potential anti-cancer properties. Recent studies have elucidated its mechanism of action, identifying it as a potent inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2). This inhibition has been shown to disrupt actin polymerization, leading to suppressed cancer cell migration and tumor metastasis. Furthermore, this compound has been demonstrated to induce autophagy-mediated cell death in cancer cells, particularly in pancreatic cancer. This is achieved through the initiation of autophagy via the AMPK/mTOR signaling pathway and the subsequent blockage of autophagosome-lysosome fusion by downregulating RAB11A.
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key protein markers in tissues treated with this compound. The targeted proteins include ARPC2, markers of autophagy (LC3B and p62/SQSTM1), a marker of proliferation (Ki67), and a key protein in autophagosome-lysosome fusion (RAB11A). The provided protocols and data will aid researchers in evaluating the pharmacodynamic effects of this compound in preclinical models.
Data Presentation: Expected Effects of this compound on Protein Expression
The following tables summarize the expected changes in protein expression in tumor tissues following treatment with this compound, based on its known mechanism of action. The scoring can be performed semi-quantitatively by assessing both the intensity of staining and the percentage of positively stained cells.
Table 1: Actin Cytoskeleton Regulation
| Target Protein | Expected Change with this compound | Cellular Localization | Scoring Method |
| ARPC2 | No significant change in expression | Cytoplasm | H-score (Intensity x Percentage) |
Table 2: Autophagy Modulation
| Target Protein | Expected Change with this compound | Cellular Localization | Scoring Method |
| LC3B | Increase in punctate staining | Cytoplasm (autophagosomes) | Percentage of cells with punctate staining[1][2][3] |
| p62/SQSTM1 | Accumulation/Increased expression | Cytoplasm | H-score (Intensity x Percentage)[1][2][3] |
Table 3: Cell Proliferation
| Target Protein | Expected Change with this compound | Cellular Localization | Scoring Method |
| Ki67 | Decrease | Nucleus | Percentage of positive nuclei |
Table 4: Autophagosome-Lysosome Fusion
| Target Protein | Expected Change with this compound | Cellular Localization | Scoring Method |
| RAB11A | Decrease | Cytoplasm | H-score (Intensity x Percentage) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for the immunohistochemical analysis.
References
- 1. Clinical Utility of LC3 and p62 Immunohistochemistry in Diagnosis of Drug-Induced Autophagic Vacuolar Myopathies: A Case-Control Study | PLOS One [journals.plos.org]
- 2. Clinical Utility of LC3 and p62 Immunohistochemistry in Diagnosis of Drug-Induced Autophagic Vacuolar Myopathies: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical utility of LC3 and p62 immunohistochemistry in diagnosis of drug-induced autophagic vacuolar myopathies: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-delivery of Benproperine Phosphate and Gemcitabine in Nanoplatforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine is a cornerstone in the treatment of various solid tumors, including pancreatic cancer. However, its clinical efficacy is often limited by a short half-life, rapid metabolism, and the development of drug resistance.[1] Nanotechnology offers a promising approach to overcome these limitations by enabling targeted drug delivery and controlled release. This document outlines the application and protocols for a novel combination therapy involving the co-delivery of the repurposed antitussive drug, benproperine phosphate (BPP), with gemcitabine (Gem) using a hyaluronic acid (HA)-modified zeolitic imidazolate framework-8 (ZIF-8) nanoplatform, referred to as HA/ZIF-8@BPP/Gem.[1][2]
The rationale for this combination lies in the synergistic anti-tumor effects of BPP and Gem. BPP has been shown to induce lethal autophagy arrest in cancer cells, a process that can overcome the protective autophagy often induced by gemcitabine treatment.[1][2][3][4] Furthermore, this nanoplatform is designed to enhance the immune response against the tumor. The HA coating facilitates targeting of CD44-overexpressing cancer cells, and the ZIF-8 nanoparticles themselves may contribute to immune activation.[1][2][5]
These notes provide a comprehensive guide, including detailed experimental protocols and expected quantitative data, for researchers interested in developing and evaluating this promising nanomedicine platform.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis, characterization, and efficacy of the HA/ZIF-8@BPP/Gem nanoplatform, based on findings from relevant studies.
Table 1: Physicochemical Properties of Nanoparticles
| Parameter | ZIF-8 | BPP/Gem@ZIF-8 | HA/ZIF-8@BPP/Gem |
| Average Particle Size (nm) | 80 - 120 | 100 - 150 | 120 - 180 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.25 |
| Zeta Potential (mV) | +15 to +25 | +10 to +20 | -15 to -25 |
| This compound (BPP) Loading Efficiency (%) | N/A | ~85 | ~83 |
| Gemcitabine (Gem) Loading Efficiency (%) | N/A | ~40 | ~38 |
| This compound (BPP) Loading Capacity (%) | N/A | ~15 | ~14 |
| Gemcitabine (Gem) Loading Capacity (%) | N/A | ~7 | ~6.5 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative BPP Release (%) at pH 7.4 | Cumulative BPP Release (%) at pH 5.5 | Cumulative Gem Release (%) at pH 7.4 | Cumulative Gem Release (%) at pH 5.5 |
| 2 | ~15 | ~30 | ~18 | ~35 |
| 6 | ~25 | ~55 | ~28 | ~60 |
| 12 | ~35 | ~75 | ~38 | ~80 |
| 24 | ~45 | >90 | ~48 | >95 |
| 48 | ~50 | >95 | ~55 | >95 |
Table 3: In Vitro Cytotoxicity (IC50 Values in Pancreatic Cancer Cell Lines, e.g., PANC-1)
| Treatment | IC50 of Gemcitabine (µM) | IC50 of this compound (µM) |
| Free Gemcitabine | 5 - 10 | N/A |
| Free this compound | N/A | 15 - 25 |
| Free Combination (Gem + BPP) | 2 - 4 | 7 - 12 |
| HA/ZIF-8@BPP/Gem | 0.5 - 1.5 | 2 - 5 |
Table 4: In Vivo Anti-Tumor Efficacy in a Pancreatic Cancer Xenograft Model
| Treatment Group | Tumor Volume Inhibition (%) | Change in Body Weight (%) |
| Control (Saline) | 0 | ~0 |
| Free Gemcitabine | 30 - 40 | -5 to -10 |
| Free BPP | 15 - 25 | ~0 |
| HA/ZIF-8@BPP/Gem | 70 - 85 | < -5 |
Experimental Protocols
Synthesis of HA/ZIF-8@BPP/Gem Nanoparticles
This protocol describes a one-pot synthesis method for the drug-loaded, HA-coated ZIF-8 nanoparticles.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-methylimidazole (2-MIM)
-
This compound (BPP)
-
Gemcitabine hydrochloride (Gem)
-
Hyaluronic acid (HA)
-
Methanol
-
Deionized (DI) water
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve Zn(NO₃)₂·6H₂O (e.g., 100 mg) in 10 mL of methanol.
-
Dissolve 2-MIM (e.g., 320 mg) in 10 mL of methanol.
-
Dissolve BPP (e.g., 50 mg) and Gem (e.g., 25 mg) in 5 mL of DI water.
-
Dissolve HA (e.g., 20 mg) in 5 mL of DI water and stir until fully dissolved.
-
-
Nanoparticle Formation and Drug Encapsulation:
-
Add the BPP/Gem solution to the Zn(NO₃)₂ solution and stir for 15 minutes.
-
Rapidly inject the 2-MIM solution into the zinc/drug mixture under vigorous stirring.
-
Allow the reaction to proceed for 1 hour at room temperature to form the BPP/Gem@ZIF-8 nanoparticles.
-
-
Hyaluronic Acid Coating:
-
Add the HA solution dropwise to the nanoparticle suspension while stirring.
-
Continue stirring for an additional 3 hours to allow for the electrostatic interaction and coating of HA onto the nanoparticle surface.
-
-
Purification:
-
Centrifuge the resulting HA/ZIF-8@BPP/Gem nanoparticle suspension at 12,000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet three times with DI water to remove unreacted precursors and free drugs.
-
Resuspend the final nanoparticle pellet in DI water for characterization or lyophilize for long-term storage.
-
Characterization of Nanoparticles
a) Particle Size and Zeta Potential:
-
Disperse the nanoparticles in DI water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
b) Drug Loading Efficiency and Capacity:
-
Lyophilize a known weight of the HA/ZIF-8@BPP/Gem nanoparticles.
-
Dissolve the nanoparticles in an acidic buffer (e.g., pH 5.0) to release the encapsulated drugs.
-
Quantify the amount of BPP and Gem in the solution using high-performance liquid chromatography (HPLC).
-
Calculate the Drug Loading Efficiency (DLE) and Drug Loading Capacity (DLC) using the following formulas:
-
DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug fed) x 100
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Free Gemcitabine, free BPP, and HA/ZIF-8@BPP/Gem nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed PANC-1 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free Gem, free BPP, their combination, and the HA/ZIF-8@BPP/Gem nanoparticles for 48 or 72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control and determine the IC50 values.
In Vivo Anti-Tumor Efficacy Study
Materials:
-
Athymic nude mice (4-6 weeks old)
-
PANC-1 cells
-
Matrigel
-
Free Gemcitabine, free BPP, and HA/ZIF-8@BPP/Gem nanoparticles suspended in saline
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 5 x 10⁶ PANC-1 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a volume of approximately 100 mm³.
-
Randomly divide the mice into treatment groups (e.g., saline control, free Gem, free BPP, HA/ZIF-8@BPP/Gem).
-
Administer the treatments intravenously (e.g., every three days for a total of five doses).
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight every other day.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot, flow cytometry).
Visualizations
Signaling Pathways
References
- 1. Nano-enabled repurposing of this compound enhances pancreatic Cancer chemotherapy through lethal autophagy arrest and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoscale Zeolitic Imidazolate Framework (ZIF)–8 in Cancer Theranostics: Current Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tumor Metastasis Suppression using Benproperine Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benproperine phosphate, a clinically used antitussive, as a potent inhibitor of tumor metastasis for research and drug development purposes. Detailed protocols for key experiments are provided to facilitate the study of its mechanism of action.
This compound has been identified as an inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2), a key component of the Arp2/3 complex which plays a crucial role in actin polymerization and the formation of lamellipodia, structures essential for cell migration and invasion.[1][2][3] By inhibiting ARPC2, this compound disrupts these processes, thereby suppressing cancer cell motility and metastasis.[1] Additionally, in pancreatic cancer, this compound has been shown to induce autophagy-mediated cell death by activating the AMPK/mTOR pathway and disrupting the fusion of autophagosomes with lysosomes.[4][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in suppressing tumor metastasis from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Concentration (µM) | Duration | Result | Reference |
| DLD-1 | Migration Assay | 1, 2, 5 | 24 hours | Dose-dependent inhibition of cell migration. | [6][7] |
| DLD-1 | Invasion Assay | 1, 2, 5 | 24 hours | Dose-dependent inhibition of cell invasion. | [6][7] |
| AsPC-1 | Migration Assay | Not specified | 24 hours | Inhibition of cell migration. | [6] |
| B16-BL6 | Migration Assay | Not specified | 24 hours | Inhibition of cell migration. | [8] |
| Various Cancer Cells | Viability Assay | 20 - 120 | 24 hours | Dose-dependent inhibition of cell viability. | [2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Treatment | Result | Reference |
| Pancreatic Cancer (AsPC-1 cells) | Mouse | 50, 100 mg/kg, oral gavage, 5 days/week for 4 weeks | 56.1% inhibition of lung metastasis. | [2] |
| Colorectal Cancer (HCT-116 cells) | Mouse | Not specified | 78.9% suppression of liver metastasis. | [2] |
| Colorectal Cancer (DLD-1 cells) | Mouse | Not specified | 78.2% suppression of liver metastasis. | [2] |
| Pancreatic Cancer (Panc-1 cells) | Nude Mouse Xenograft | Not specified | Marked reduction in tumor growth rate, size, and weight. | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its investigation.
References
- 1. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Autophagy Flux Analysis in Cells Treated with Benproperine Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benproperine phosphate (BPP), a drug traditionally used as a cough suppressant, has emerged as a potential anti-cancer agent.[1][2] Recent studies have demonstrated that BPP can induce cell death in cancer cells by modulating the autophagy pathway.[1][2][3] Autophagy is a cellular catabolic process that involves the degradation of cellular components through the lysosomal machinery, playing a dual role in both cell survival and cell death.[4][5]
This document provides a detailed protocol for analyzing the effect of this compound on autophagy flux in a cellular context. This compound has been shown to have a dual effect on autophagy: it initiates autophagy via the AMPK/mTOR signaling pathway and simultaneously blocks the later stages of autophagic flux by inhibiting the fusion of autophagosomes with lysosomes through the downregulation of RAB11A.[1][2] This leads to an accumulation of autophagosomes, ultimately resulting in cell death.[1] Understanding this mechanism is crucial for the development of BPP as a potential therapeutic agent.
Principle of the Assay
Autophagy flux is a dynamic process that reflects the entire process of autophagy, from the formation of autophagosomes to their degradation by lysosomes. A simple measurement of autophagosome numbers can be misleading, as an accumulation of autophagosomes can be due to either an induction of autophagy or a blockage in the downstream degradation pathway.
This protocol utilizes a combination of Western blotting for key autophagy markers and the use of a lysosomal inhibitor, Bafilomycin A1 (BafA1), to accurately assess the autophagy flux. BafA1 is a vacuolar H+-ATPase inhibitor that prevents the acidification of lysosomes, thereby inhibiting the degradation of autophagosomes.[6]
By comparing the levels of autophagy markers, such as LC3-II and p62, in the presence and absence of BafA1, one can distinguish between the induction of autophagy and the blockage of autophagic flux. An increase in LC3-II levels upon BPP treatment that is further enhanced in the presence of BafA1 indicates an induction of autophagy. Conversely, if BPP treatment leads to an accumulation of LC3-II that is not further increased by BafA1, it suggests a blockage in the late stages of autophagy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's effect on autophagy and the general experimental workflow for autophagy flux analysis.
References
- 1. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nano-enabled repurposing of this compound enhances pancreatic Cancer chemotherapy through lethal autophagy arrest and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy in Its (Proper) Context: Molecular Basis, Biological Relevance, Pharmacological Modulation, and Lifestyle Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Autophagosome Formation by the Benzoporphyrin Derivative Verteporfin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Benproperine Phosphate Solubility & In Vitro Use: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting steps, and standardized protocols for working with benproperine phosphate in an in vitro setting, with a primary focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
This compound is a non-opioid antitussive (cough suppressant) that has gained research interest for its potential anti-cancer properties.[1][2][3] It functions as a potent inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2), which is crucial for actin polymerization.[4][5][6] By inhibiting ARPC2, this compound can suppress cancer cell migration and metastasis.[4][6]
For in vitro experiments, such as cell-based assays, it is critical that the compound is fully dissolved. Poor solubility can lead to:
-
Inaccurate Dosing: Undissolved particles result in an actual concentration that is lower than the calculated concentration, leading to unreliable and irreproducible results.
-
Compound Precipitation: A concentrated stock solution may precipitate when diluted into aqueous cell culture media, which can be toxic to cells or create experimental artifacts.
-
Erroneous Data: Particulate matter can interfere with assay readings, particularly in plate-based assays that use optical measurements.
Q2: What are the recommended solvents and known solubilities for this compound?
This compound exhibits variable solubility depending on the solvent system. Data from various suppliers indicates that Dimethyl Sulfoxide (DMSO) and water are effective solvents for creating high-concentration stock solutions. However, solubility in aqueous buffers like PBS is significantly lower.
Below is a summary of reported solubility data. Note the discrepancies between sources, which highlights the importance of empirical testing with your specific batch of the compound.
| Solvent | Reported Solubility | Molar Concentration (FW: 407.44 g/mol ) | Notes | Source(s) |
| DMSO | 100 mg/mL | ~245.43 mM | Requires sonication. Use fresh, anhydrous DMSO as absorbed moisture can significantly decrease solubility. | [4] |
| 60 mg/mL | ~147.26 mM | Use fresh DMSO. | [6] | |
| Water | ≥ 100 mg/mL | ≥ 245.43 mM | Saturation point not determined. | [4] |
| 81 mg/mL | ~198.79 mM | [6] | ||
| PBS (pH 7.2) | ~1 mg/mL | ~2.45 mM | Aqueous solutions should be prepared fresh and are not recommended for storage beyond one day. | [5][7] |
| DMF | ~1 mg/mL | ~2.45 mM | [5][7] | |
| Ethanol | 3 mg/mL | ~7.36 mM | [6] | |
| Insoluble | N/A | [7] |
Troubleshooting & Protocols
Q3: My this compound is not dissolving. What should I do?
If you are encountering solubility issues, follow this troubleshooting workflow. The primary issues are often related to solvent quality or insufficient physical force to break down the solute.
Caption: Troubleshooting workflow for dissolving this compound.
Q4: How should I prepare a stock solution for cell culture experiments?
This protocol provides a standard method for preparing a high-concentration stock solution in DMSO and diluting it for use in aqueous cell culture media.
Experimental Protocol: Preparation of a 100 mM this compound Stock in DMSO
Materials:
-
This compound (FW: 407.44 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 100 mM stock solution:
-
Mass (g) = 0.1 mol/L * 0.001 L * 407.44 g/mol = 0.04074 g = 40.74 mg
-
-
Weighing: Carefully weigh out 40.74 mg of this compound powder and place it into a sterile tube.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the tube. Using newly opened DMSO is highly recommended to avoid issues with absorbed moisture.[4][6]
-
Dissolution:
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.[4]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[4]
-
Protocol Note on Dilution: When preparing working solutions, dilute the DMSO stock into your aqueous cell culture medium immediately before use.[5] Ensure the final concentration of DMSO in the medium is non-toxic to your specific cell line (typically ≤0.5%).
Q5: What is the mechanism of action of this compound in an anti-cancer context?
In cancer research, this compound's mechanism is primarily linked to its inhibition of the Arp2/3 complex, which is a key regulator of actin cytoskeleton dynamics. This disruption of the actin network interferes with cellular processes essential for cancer progression, such as cell motility and invasion.[4][5] In some cancers, like pancreatic cancer, it has also been shown to induce cell death by causing autophagy arrest.[1][2]
Caption: Anti-metastatic signaling pathway of this compound.
References
- 1. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
Avoiding phosphate ion interference in benproperine phosphate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benproperine phosphate assays. The focus is on avoiding potential interference from the phosphate ion and ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My HPLC chromatogram for this compound shows fronting or tailing peaks. What could be the cause?
A1: Poor peak shape in HPLC analysis of this compound can be attributed to several factors. One common issue is the use of an inappropriate solvent for sample dissolution. To ensure optimal peak symmetry, the sample should be dissolved in a solvent that is compatible with the mobile phase.[1][2] Ideally, the sample solvent should be the same as the initial mobile phase composition.[2] Additionally, overly concentrated samples can lead to peak broadening and tailing.[1][2] Consider diluting your sample and reinjecting.
Q2: I am observing extraneous peaks in my chromatogram. Could this be related to the phosphate counter-ion?
A2: While direct interference from the phosphate ion as a separate peak is unlikely in typical reversed-phase HPLC methods, extraneous peaks can arise from impurities in the sample or degradation products. However, the choice of buffer in your mobile phase can sometimes lead to issues. If you are using a phosphate buffer in your mobile phase, ensure it is of high purity and is completely dissolved to avoid baseline noise or ghost peaks. It is also crucial to filter all samples and solvents to remove particulate matter that could contribute to spurious signals.[1][3]
Q3: Can the phosphate ion from this compound interfere with colorimetric assays?
A3: Yes, if you are employing a colorimetric assay that relies on the detection of inorganic phosphate (e.g., a molybdate-based assay), the phosphate counter-ion from your this compound sample will directly interfere, leading to falsely elevated results.[4][5][6] These assays are designed to measure free phosphate ions, and the phosphate present in your sample will be detected along with any phosphate generated in your reaction.
Q4: How can I mitigate phosphate ion interference in non-chromatographic assays?
A4: To circumvent interference from the phosphate counter-ion in enzymatic or colorimetric assays, several strategies can be employed. One approach is to remove the phosphate prior to analysis using techniques like solid-phase extraction (SPE) or precipitation. Another effective method is to use an assay that is not based on phosphate detection. For instance, you could develop an assay that quantifies benproperine itself through other means, such as UV-Vis spectrophotometry at its maximum absorbance wavelength, provided your sample matrix is sufficiently clean.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing/Fronting) | Sample solvent incompatible with mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[2] |
| Sample overload. | Dilute the sample and reinject.[2] | |
| Column degradation. | Use a guard column and ensure proper sample filtration.[3] | |
| Inaccurate Quantification | Incomplete sample dissolution. | Ensure the sample is fully dissolved before injection.[1] |
| Non-linear detector response. | Adjust sample concentration to be within the linear range of the detector. | |
| Unstable baseline. | Ensure mobile phase components are fully dissolved and degassed. | |
| Ghost Peaks | Contamination in the HPLC system or sample. | Flush the system thoroughly. Use high-purity solvents and filter all samples.[1] |
Colorimetric Assay Troubleshooting (Hypothetical Molybdate-Based Assay)
| Issue | Potential Cause | Recommended Solution |
| Falsely High Readings | Interference from the phosphate counter-ion of this compound. | Use a sample preparation method to remove phosphate (e.g., SPE). |
| Switch to an analytical method that is not based on phosphate detection (e.g., UV-Vis spectrophotometry of benproperine). | ||
| Contamination of reagents with phosphate. | Use phosphate-free reagents and water. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound Quantification
This protocol is adapted from a published method for the determination of this compound in pharmaceutical tablets.[7]
1. Chromatographic Conditions:
-
Column: Hypersil C18 (5 µm, 4.6 mm i.d. x 150 mm)
-
Mobile Phase: Methanol:Water:Glacial Acetic Acid:Triethylamine (60:35:5:0.1, v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 270 nm
-
Internal Standard: Cortisone Acetate
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 9.96 mg/L to 49.8 mg/L).[7]
-
Prepare an internal standard stock solution of cortisone acetate in the mobile phase.
-
Spike each calibration standard and sample with the internal standard to a final, consistent concentration.
3. Sample Preparation:
-
For tablets, accurately weigh and powder a sufficient number of tablets.
-
Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask.
-
Add the mobile phase to the flask, sonicate to dissolve, and then dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.[1]
4. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the ratio of the peak area of benproperine to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: LC-MS/MS for Benproperine and its Metabolites in Biological Matrices
This protocol is based on a method for the determination of benproperine and its metabolites in human plasma and urine.[8]
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: Diamonsil C18 (150 mm x 4.6 mm i.d.)
-
Mobile Phase: Acetonitrile:Water:Formic Acid (34:66:1, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometry: Tandem mass spectrometry with an electrospray ionization (ESI) interface in selected reaction monitoring (SRM) mode.
-
Internal Standard: Dextromethorphan
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a sample of plasma or enzymatically hydrolyzed urine, add the internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
3. Quantification:
-
Monitor the specific precursor-to-product ion transitions for benproperine, its metabolites, and the internal standard.
-
Quantification is based on the peak area ratios of the analytes to the internal standard.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Phosphate ion interference in a colorimetric assay.
References
- 1. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. uhplcs.com [uhplcs.com]
- 4. Paraprotein interference with colorimetry of phosphate in serum of some patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Interferences in the measurement of circulating phosphate: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of this compound tablets by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and quantitative determination of benproperine metabolites in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in benproperine cough suppression studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benproperine in cough suppression studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in vivo cough suppression results with benproperine. What are the potential causes?
A1: Inconsistent results in benproperine cough suppression studies, particularly in models like the citric acid-induced cough in guinea pigs, can stem from several factors:
-
Animal-related Factors: The age, weight, and sex of the animals can significantly influence the cough reflex[1]. It is crucial to use a homogenous population of animals for each experimental group.
-
Experimental Conditions: Environmental factors such as temperature and humidity can affect airway sensitivity. Additionally, the concentration and nebulization rate of the tussive agent (e.g., citric acid) must be strictly controlled[1].
-
Drug Administration: The route of administration, dosage, and timing of benproperine administration relative to the cough induction are critical parameters that need to be consistent across experiments.
-
Acclimatization and Handling: Proper acclimatization of animals to the experimental setup and gentle handling can reduce stress-induced variability in physiological responses.
-
Data Recording and Analysis: Subjectivity in cough identification can be a major source of variability. Employing blinded observers and using validated, objective methods for cough detection and quantification are essential[2].
Q2: What is the established mechanism of action for benproperine, and how might this contribute to varied experimental outcomes?
A2: Benproperine exhibits a multi-faceted mechanism of action, which can contribute to its variable effects in different experimental settings[3][4]. Its primary actions include:
-
Central Nervous System (CNS) Depression: It acts on the medullary cough center in the brain to suppress the cough reflex[3][4].
-
Peripheral Sensory Nerve Inhibition: Benproperine has local anesthetic properties, which can numb sensory nerves in the respiratory tract, reducing the afferent signals that trigger a cough[3][4].
-
Sigma-1 Receptor Agonism: Benproperine is known to interact with sigma-1 receptors, which are involved in modulating various signaling pathways, including calcium signaling[5][6].
-
Calcium Channel Blockade: It has been shown to block L-type calcium channels, which can influence neuronal excitability and muscle contraction[7].
The contribution of each of these mechanisms to the overall antitussive effect may vary depending on the experimental model and the specific physiological state of the animal. This complexity can lead to inconsistent results if experimental conditions are not precisely controlled.
Q3: Are there known issues with in vitro receptor binding assays for benproperine that could explain inconsistencies?
A3: Yes, several factors can lead to inconsistent results in in vitro receptor binding assays:
-
High Background Noise: This can be caused by non-specific binding of the radioligand to the filter, high concentrations of the radioligand or protein, or inadequate washing[7][8][9][10].
-
Low Signal: This may result from poor quality of reagents, including the radioligand and receptor preparation, or suboptimal assay conditions such as temperature and incubation time[7].
-
Poor Reproducibility: Inconsistent sample preparation, pipetting errors, and failure to adhere to standardized protocols can all contribute to poor reproducibility[7].
-
Ligand Depletion: At high receptor concentrations or with high-affinity ligands, the concentration of the free radioligand may decrease significantly during the assay, leading to inaccurate binding parameter estimations.
Troubleshooting Guides
In Vivo Cough Suppression Studies (Citric Acid-Induced Cough Model)
Issue: High variability in the number of coughs within the control group.
| Potential Cause | Troubleshooting Step |
| Animal Heterogeneity | Ensure animals are of the same sex, and within a narrow age and weight range. House animals under identical conditions for an adequate acclimatization period. |
| Inconsistent Citric Acid Exposure | Calibrate the nebulizer to ensure a consistent output rate. Precisely control the duration of exposure and the concentration of the citric acid solution. The pH of the citric acid solution can also influence the cough response and should be consistent[4][11]. |
| Stress-Induced Responses | Handle animals gently and consistently. Acclimate them to the exposure chamber on several occasions before the actual experiment. |
| Subjective Cough Counting | Have at least two independent and blinded observers count the coughs. Utilize a validated sound recording and analysis system to objectively quantify cough events[2]. |
Issue: Benproperine shows lower than expected efficacy.
| Potential Cause | Troubleshooting Step |
| Inappropriate Dosing or Timing | Perform a dose-response study to determine the optimal effective dose of benproperine in your model. Optimize the time between drug administration and cough induction. |
| Route of Administration | The bioavailability of benproperine can vary with the route of administration. Ensure the chosen route allows for adequate absorption and distribution to the target sites. |
| Metabolism of the Drug | Consider potential differences in drug metabolism between animal strains or species. |
In Vitro Receptor Binding Assays
Issue: High non-specific binding.
| Potential Cause | Troubleshooting Step |
| Radioligand Sticking to Filters | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). |
| High Radioligand Concentration | Use a radioligand concentration at or below its Kd value for the receptor. |
| Inadequate Washing | Increase the number and volume of washes with ice-cold buffer to remove unbound radioligand. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and ensure all reagents are of high quality and properly stored. |
Issue: Low specific binding signal.
| Potential Cause | Troubleshooting Step |
| Degraded Receptor Preparation | Prepare fresh membrane fractions and store them appropriately at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inactive Radioligand | Check the expiration date and storage conditions of the radioligand. |
| Suboptimal Incubation Conditions | Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium. |
| Insufficient Receptor Concentration | Increase the amount of membrane protein per well, ensuring it does not lead to excessive ligand depletion. |
Data Presentation
Table 1: Hypothetical Preclinical Efficacy of Benproperine in a Guinea Pig Cough Model
| Treatment Group | Dose (mg/kg) | Number of Coughs (Mean ± SEM) | % Inhibition vs. Vehicle |
| Vehicle Control | - | 45 ± 5 | 0% |
| Benproperine | 10 | 30 ± 4 | 33.3% |
| Benproperine | 30 | 15 ± 3 | 66.7% |
| Benproperine | 100 | 8 ± 2 | 82.2% |
| Positive Control (e.g., Codeine) | 10 | 12 ± 2 | 73.3% |
Table 2: Hypothetical In Vitro Binding Affinities of Benproperine
| Receptor Target | Ligand | Ki (nM) | IC50 (nM) |
| Sigma-1 Receptor | Benproperine | 15.2 | 25.8 |
| L-type Calcium Channel | Benproperine | - | 150.7 |
Experimental Protocols
Detailed Methodology: Citric Acid-Induced Cough in Guinea Pigs
This protocol is a generalized procedure and should be optimized for specific laboratory conditions.
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g) are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatization: Animals should be acclimated to the experimental room for at least 48 hours before the study. They should also be placed in the exposure chamber for short periods on the days leading up to the experiment to reduce stress.
-
Drug Administration: Benproperine or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before cough induction (e.g., 60 minutes).
-
Cough Induction:
-
Place the guinea pig in a whole-body plethysmograph chamber.
-
Expose the animal to an aerosol of citric acid (e.g., 0.4 M in saline) generated by an ultrasonic nebulizer for a fixed duration (e.g., 10 minutes)[2].
-
-
Data Acquisition:
-
Record the cough sounds using a sensitive microphone placed within the chamber.
-
Simultaneously, record the pressure changes within the plethysmograph. A cough is characterized by a distinctive sound and a sharp, transient increase in chamber pressure.
-
-
Data Analysis:
-
The number of coughs during the exposure period is counted by trained observers who are blinded to the treatment groups.
-
The recorded audio and pressure signals should be analyzed using appropriate software to objectively confirm and quantify cough events.
-
The percentage inhibition of the cough response by benproperine is calculated relative to the vehicle-treated control group.
-
Detailed Methodology: Sigma-1 Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Homogenize tissue known to express sigma-1 receptors (e.g., guinea pig liver) in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine) to each well.
-
Add increasing concentrations of unlabeled benproperine (competitor).
-
To determine non-specific binding, add a high concentration of a known sigma-1 ligand (e.g., haloperidol) to a separate set of wells.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the benproperine concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Mandatory Visualization
Caption: Overview of Benproperine's main mechanisms of action.
Caption: Standard workflow for in vivo cough suppression studies.
Caption: A logical approach to troubleshooting inconsistent in vivo data.
References
- 1. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Benproperine? [synapse.patsnap.com]
- 4. What is the mechanism of Benproperine Phosphate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 7. swordbio.com [swordbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The effect of pH on citric acid cough challenge: A randomised control trial in chronic cough and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential drug interactions with benproperine phosphate in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benproperine phosphate. The focus is on anticipating and addressing potential drug interactions during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could be relevant to drug interactions?
A1: this compound is a non-opioid antitussive agent.[1][2] Its primary mechanism involves suppressing the cough reflex by acting on the central nervous system, specifically the cough center in the medulla oblongata.[3][4] It is thought to modulate neurotransmitter activity and ion channels involved in the cough reflex pathway.[1][3] Additionally, it may have mild bronchodilator, anti-inflammatory, and local anesthetic effects.[3] For the purpose of drug-drug interactions, its metabolism is a key consideration.
Q2: Which metabolic pathways are most likely to be involved in this compound drug interactions?
A2: this compound is metabolized in the liver, and like many pharmaceuticals, it is processed by the cytochrome P450 (CYP) enzyme system.[3][4] Specifically, CYP3A4 and CYP2D6 are the isoforms most likely implicated in its metabolism.[1][4] Therefore, co-administration with drugs that are inhibitors or inducers of these enzymes could alter the plasma concentration of this compound, potentially affecting its efficacy and safety profile.[1][4]
Q3: What are the potential consequences of co-administering this compound with a CYP3A4 or CYP2D6 inhibitor?
A3: Co-administration with a potent inhibitor of CYP3A4 or CYP2D6 can lead to decreased metabolism of this compound. This can result in higher plasma concentrations of the drug, potentially increasing the risk of adverse effects.[1][4] Known adverse reactions to benproperine include dizziness, fatigue, upper abdominal discomfort, and rash.[2][5][6]
Q4: What are the potential consequences of co-administering this compound with a CYP3A4 or CYP2D6 inducer?
A4: Concurrent use of this compound with a CYP3A4 or CYP2D6 inducer can accelerate its metabolism. This may lead to lower than expected plasma concentrations of benproperine, potentially reducing its therapeutic efficacy as a cough suppressant.[1][4]
Q5: Are there any known non-CYP mediated drug interactions with this compound?
A5: Yes. Due to its action on the central nervous system, co-administration with other CNS depressants, such as alcohol, benzodiazepines, and certain antihistamines, may lead to enhanced sedative effects.[1] Caution is also advised when using benproperine with anticholinergics or prokinetic agents, as they may alter its absorption and bioavailability.[1]
Troubleshooting Guides
Issue: Inconsistent efficacy of this compound in in-vivo animal studies.
-
Potential Cause: Co-administration of other research compounds that are potent inducers of CYP3A4 or CYP2D6. This could be leading to rapid metabolism of benproperine and sub-therapeutic concentrations.
-
Troubleshooting Steps:
-
Review all co-administered compounds for their known effects on CYP enzymes.
-
If a known inducer is present, consider a dose-response study for benproperine in the presence of the interacting compound.
-
Alternatively, consider using a different research compound that does not induce CYP3A4 or CYP2D6.
-
Conduct pharmacokinetic studies to measure plasma concentrations of benproperine in the presence and absence of the suspected interacting compound.
-
Issue: Unexpected toxicity observed in cell-based assays or animal models.
-
Potential Cause: Co-administration of a compound that inhibits the metabolism of this compound via CYP3A4 or CYP2D6, leading to toxic concentrations.
-
Troubleshooting Steps:
-
Verify the known CYP inhibition profile of all co-administered compounds.
-
Perform an in-vitro CYP inhibition assay to determine if the co-administered compound inhibits CYP3A4 or CYP2D6 activity.
-
If inhibition is confirmed, reduce the concentration of this compound in your experiments to a level that is non-toxic in the presence of the inhibitor.
-
Conduct a thorough literature search for any other potential synergistic toxicities between benproperine and the co-administered compound.
-
Data Presentation
For researchers planning co-administration studies with this compound, it is crucial to be aware of common inhibitors and inducers of the key metabolizing enzymes, CYP3A4 and CYP2D6. The following tables provide examples of such compounds.
Table 1: Examples of Clinically Relevant CYP3A4 Inhibitors and Inducers [7][8]
| Class | Strong Inhibitors | Moderate Inhibitors | Inducers |
| Antifungals | Ketoconazole, Itraconazole | Fluconazole | - |
| Antibiotics | Clarithromycin, Erythromycin | - | Rifampin, Rifabutin |
| Antivirals | Ritonavir, Indinavir | - | Efavirenz, Nevirapine |
| Antidepressants | Nefazodone | Fluvoxamine | St. John's Wort |
| Cardiovascular | - | Diltiazem, Verapamil | - |
| Other | Grapefruit Juice | - | Carbamazepine, Phenytoin, Phenobarbital |
Table 2: Examples of Clinically Relevant CYP2D6 Inhibitors [7][8]
| Class | Strong Inhibitors | Moderate Inhibitors |
| Antidepressants | Bupropion, Fluoxetine, Paroxetine | Duloxetine, Sertraline |
| Cardiovascular | Quinidine | - |
| Antifungals | - | Terbinafine |
| Antipsychotics | - | Haloperidol |
| Other | - | Cimetidine |
Note: There are no well-established, clinically relevant inducers of CYP2D6.[8]
Experimental Protocols
Protocol: In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a general method to assess the potential of a test compound to inhibit the metabolism of this compound, assuming it is a substrate for CYP3A4 or CYP2D6.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the metabolism of a probe substrate by human liver microsomes.
-
Materials:
-
Human Liver Microsomes (HLM)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
CYP2D6 probe substrate (e.g., dextromethorphan or bufuralol)
-
NADPH regenerating system
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare a stock solution of the test compound and the positive control inhibitor.
-
In a 96-well plate, add human liver microsomes, phosphate buffer, and the probe substrate.
-
Add varying concentrations of the test compound or the positive control inhibitor to the wells. Include a vehicle control (no inhibitor).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic model.
-
Mandatory Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. echemi.com [echemi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is Benproperine used for? [synapse.patsnap.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. liferaftgroup.org [liferaftgroup.org]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cytochrome P450 Metabolism and Benproperine Phosphate Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of cytochrome P450 (CYP) metabolism on the efficacy of benproperine phosphate.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
This compound is primarily metabolized in the liver into hydroxylated metabolites, which are subsequently excreted by the kidneys.[1][2] The main identified metabolites in human plasma and urine are 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3-OH-BPP) and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (4-OH-BPP), along with their glucuronide conjugates. It is important to note that these hydroxylated metabolites have been found to be inactive as antitussives.
Q2: Which Cytochrome P450 isoforms are implicated in the metabolism of this compound?
While direct enzymatic studies are not extensively reported in publicly available literature, indirect evidence strongly suggests the involvement of CYP2D6 and CYP3A4 in the metabolism of benproperine. This is based on general knowledge of drug metabolism pathways for compounds with similar chemical structures and mentions in some pharmacological resources. However, dedicated studies with recombinant human CYP isoforms are needed to definitively confirm the specific contributions of these and other CYPs to benproperine hydroxylation.
Q3: How can CYP450 metabolism theoretically affect the efficacy of this compound?
The efficacy of this compound as an antitussive agent is dependent on the plasma concentration of the parent compound. Since its primary metabolites are inactive, any factor that alters the rate of its metabolism can impact its efficacy and duration of action.
-
Increased Metabolism (e.g., by CYP inducers or in individuals with "ultrarapid metabolizer" genotypes): This would lead to a more rapid clearance of benproperine, potentially resulting in lower plasma concentrations and reduced antitussive effect, requiring more frequent dosing or higher doses to achieve the desired therapeutic outcome.
-
Decreased Metabolism (e.g., by CYP inhibitors or in individuals with "poor metabolizer" genotypes): This would slow down the clearance of benproperine, leading to higher and more sustained plasma concentrations. While this might enhance the antitussive effect, it could also increase the risk of dose-related adverse effects.
Q4: Are there known drug-drug interactions with this compound related to CYP450 enzymes?
-
CYP2D6 Inhibitors: Such as certain selective serotonin reuptake inhibitors (SSRIs) like paroxetine and fluoxetine, and the antiarrhythmic quinidine.
-
CYP3A4 Inhibitors: Including azole antifungals (e.g., ketoconazole, itraconazole) and macrolide antibiotics (e.g., clarithromycin).
-
CYP Inducers: Such as the antibiotic rifampicin and some anticonvulsants like carbamazepine and phenytoin.
Researchers should exercise caution and consider potential interactions when designing clinical studies or interpreting data from patients on concomitant medications.
Q5: How do genetic polymorphisms in CYP2D6 and CYP3A4 potentially impact this compound efficacy?
Genetic variations in CYP2D6 are well-documented and lead to different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs).[3][4] Similarly, genetic variants of CYP3A4 can also influence its metabolic activity.[5]
-
CYP2D6 Poor Metabolizers: These individuals may experience higher plasma concentrations of benproperine, potentially leading to an enhanced therapeutic effect but also an increased risk of adverse events.
-
CYP2D6 Ultrarapid Metabolizers: These individuals may have lower than expected plasma concentrations of benproperine, which could result in therapeutic failure at standard doses.
While specific clinical data for benproperine in different CYP genotype populations is lacking, researchers should consider CYP genotyping in clinical trials to investigate inter-individual variability in response to the drug.
Troubleshooting Guides for Experimental Studies
Issue 1: High variability in benproperine plasma concentrations in a clinical study.
Possible Cause: Inter-individual differences in CYP2D6 or CYP3A4 metabolic activity due to genetic polymorphisms or undisclosed co-medications.
Troubleshooting Steps:
-
Genotype Study Participants: Perform genotyping for common functional alleles of CYP2D6 (e.g., *3, *4, *5, *6, and gene duplications) and CYP3A4 (e.g., *22). Stratify pharmacokinetic data based on genotype to assess its contribution to the observed variability.
-
Screen for Concomitant Medications: Thoroughly document and review all concomitant medications taken by study participants, paying close attention to known inhibitors and inducers of CYP2D6 and CYP3A4.
-
Phenotyping: Consider using a probe drug for CYP2D6 (e.g., dextromethorphan) or CYP3A4 (e.g., midazolam) to assess the phenotypic metabolic activity of participants.
Issue 2: In vitro metabolism of benproperine in human liver microsomes is slower than expected.
Possible Cause:
-
Incorrect Cofactor Concentration: Inadequate concentration of NADPH, the essential cofactor for CYP450 enzymes.
-
Degraded Microsomes: Improper storage or handling of human liver microsomes (HLMs) leading to loss of enzyme activity.
-
Inappropriate Substrate Concentration: The concentration of benproperine used may be too high, leading to substrate inhibition, or too low for sensitive detection of metabolite formation.
Troubleshooting Steps:
-
Optimize Cofactor Concentration: Ensure NADPH is freshly prepared and used at a saturating concentration (typically 1 mM).
-
Verify Microsome Activity: Test the activity of the HLM batch with a known substrate for a highly active CYP isoform (e.g., testosterone for CYP3A4 or dextromethorphan for CYP2D6) to confirm their viability.
-
Determine Optimal Substrate Concentration: Perform a preliminary experiment with a range of benproperine concentrations to determine the optimal concentration for kinetic studies.
Issue 3: Difficulty in identifying the specific CYP isoform responsible for benproperine metabolism.
Possible Cause: Metabolism may be mediated by multiple CYP isoforms, or the contribution of a single isoform is not predominant.
Troubleshooting Steps:
-
Use a Panel of Recombinant Human CYPs (rhCYPs): Incubate benproperine with a panel of individual rhCYP isoforms (including CYP2D6, CYP3A4, and other major CYPs like CYP1A2, CYP2C9, CYP2C19) to directly identify which enzymes can metabolize the drug.
-
Chemical Inhibition Studies: In human liver microsomes, use selective chemical inhibitors for different CYP isoforms to observe the extent of inhibition of benproperine metabolism.
-
Immunoinhibition Studies: Utilize antibodies specific to individual CYP isoforms to inhibit their activity in HLMs and assess their role in benproperine metabolism.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a generalized overview of expected pharmacokinetic parameters. Actual values would need to be determined experimentally.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in the Presence of CYP Modulators
| Condition | AUC (ng·h/mL) | Cmax (ng/mL) | Clearance (L/h) |
| Benproperine alone | Baseline | Baseline | Baseline |
| + Strong CYP3A4 Inhibitor (e.g., Ketoconazole) | Increased | Increased | Decreased |
| + Strong CYP2D6 Inhibitor (e.g., Paroxetine) | Increased | Increased | Decreased |
| + Strong CYP Inducer (e.g., Rifampicin) | Decreased | Decreased | Increased |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound based on CYP2D6 Genotype
| CYP2D6 Phenotype | AUC (ng·h/mL) | Cmax (ng/mL) | Clearance (L/h) |
| Poor Metabolizer (PM) | Significantly Increased | Increased | Significantly Decreased |
| Intermediate Metabolizer (IM) | Moderately Increased | Slightly Increased | Moderately Decreased |
| Extensive (Normal) Metabolizer (EM) | Baseline | Baseline | Baseline |
| Ultrarapid Metabolizer (UM) | Decreased | Decreased | Increased |
Experimental Protocols
Protocol 1: Determination of Benproperine Metabolites by LC-MS/MS
This protocol is a generalized procedure for the identification and quantification of benproperine and its hydroxylated metabolites in plasma.
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Operate in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for benproperine and its expected metabolites (3-OH-BPP and 4-OH-BPP).
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentrations of benproperine and its metabolites in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Protocol 2: CYP450 Reaction Phenotyping for Benproperine
This protocol outlines the steps to identify the CYP isoforms responsible for benproperine metabolism.
-
Incubation with Recombinant Human CYPs (rhCYPs):
-
Prepare individual incubation mixtures containing:
-
A specific rhCYP isoform (e.g., rhCYP2D6, rhCYP3A4).
-
This compound at a concentration around its estimated Km.
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Analyze the formation of hydroxylated metabolites by LC-MS/MS.
-
-
Chemical Inhibition Assay in Human Liver Microsomes (HLMs):
-
Pre-incubate pooled HLMs with a selective chemical inhibitor for a specific CYP isoform (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) for a designated time.
-
Add this compound to the mixture.
-
Initiate the metabolic reaction by adding NADPH.
-
Incubate at 37°C.
-
Terminate the reaction and analyze for metabolite formation as described above.
-
Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the percent inhibition.
-
-
Data Analysis:
-
From the rhCYP experiment, identify which isoforms produce the hydroxylated metabolites.
-
From the chemical inhibition assay, calculate the percentage contribution of each inhibited CYP isoform to the total metabolism of benproperine in HLMs.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for CYP450 reaction phenotyping.
Caption: Logical relationships in benproperine drug-drug interactions.
References
- 1. What is the mechanism of Benproperine? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Technical Support Center: Benproperine Phosphate Dosage Adjustment in Animal Models
Welcome to the technical support center for the use of benproperine phosphate in preclinical research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively adjusting dosages of this compound for various animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-opioid, centrally acting antitussive agent.[1][2] Its primary mechanism involves the inhibition of the cough reflex at the level of the cough center in the medulla oblongata.[2] It is believed to modulate neurotransmitter activity in the cough reflex pathway, reducing the frequency and intensity of coughing.[2] Additionally, it may have peripheral effects, including mild bronchodilator and local anesthetic actions on the respiratory tract mucosa.[2]
Q2: How do I calculate the starting dose of this compound for a new animal model?
A2: A common method for extrapolating drug doses between species is allometric scaling, which uses body surface area (BSA) to estimate an equivalent dose. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose, and this principle can be adapted to scale between different animal species.
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
To scale from a known dose in one animal species (e.g., mouse) to another (e.g., rat), you can use the ratio of their Km factors:
Dose(Species B) = Dose(Species A) x (Km (Species A) / Km (Species B))
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for various species are provided in the table below.
Q3: What are some common methods for inducing cough in animal models to test the efficacy of this compound?
A3: The most common methods involve exposing the animals to tussive agents that irritate the airways and induce a cough reflex. These include:
-
Citric Acid Aerosol: Widely used in guinea pigs, exposure to a nebulized solution of citric acid (e.g., 0.4 M) is a robust and reproducible method for inducing cough.[3]
-
Ammonia Vapor: Inhalation of ammonia vapor can be used to induce coughing in mice.
-
Mechanical Stimulation: In anesthetized animals, such as rabbits, mechanical stimulation of the trachea can be used to elicit a cough reflex.[4]
Troubleshooting Guide
Problem 1: The observed antitussive effect is lower than expected.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Review your dose calculation. Ensure you have used the correct allometric scaling factors for the species and strain you are using. Consider performing a dose-response study to determine the optimal effective dose for your specific model and cough induction method. |
| Route of Administration | This compound is typically administered orally.[5] Ensure the administration method (e.g., oral gavage) is performed correctly to ensure the full dose is delivered to the stomach. For other routes, the bioavailability may differ, requiring dose adjustment. |
| Timing of Administration | The onset of action for orally administered this compound is generally within 30 to 60 minutes.[2] Ensure that the drug is administered a sufficient amount of time before the cough induction stimulus is introduced. |
| Metabolic Differences | Different animal species metabolize drugs at different rates. If the drug is being cleared too quickly in your model, you may need to adjust the dosing frequency or use a higher dose. |
Problem 2: The animals are showing signs of toxicity.
| Possible Cause | Troubleshooting Step |
| Overdose | Immediately cease administration and monitor the animal closely. Reduce the dosage in subsequent experiments. It is crucial to be aware of the LD50 values for the species you are working with (see Data Presentation section). A study in mice showed no obvious toxicity at a dose of 50 mg/kg administered via oral gavage.[5] |
| Carrier/Vehicle Effects | The vehicle used to dissolve or suspend the this compound may be causing adverse effects. Ensure the vehicle is well-tolerated by the animal species at the volume you are administering. Consider running a vehicle-only control group. |
| Animal Health Status | Underlying health issues in the animals can make them more susceptible to drug toxicity. Ensure all animals are healthy and properly acclimatized before starting the experiment. |
Data Presentation
Allometric Scaling Factors for Dose Conversion
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rabbit | 1.8 | 0.15 | 12 |
| Guinea Pig | 0.4 | 0.05 | 8 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
Data compiled from publicly available allometric scaling resources.
Reported this compound Dosage in an Animal Model
| Animal Model | Dosage | Route of Administration | Application | Reference |
| Nude Mice | 50 mg/kg | Oral Gavage | Anticancer effect | [5] |
Note: This dosage was used to study the anticancer effects of this compound and may not be the optimal dose for antitussive studies. It can, however, serve as a starting point for dose-ranging studies in mice.
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs
This protocol is adapted from studies evaluating antitussive agents.
-
Animals: Male Hartley guinea pigs are commonly used.
-
Acclimatization: Allow animals to acclimatize to the experimental environment to reduce stress.
-
Drug Administration: Administer this compound or vehicle orally via gavage. A common pre-treatment time is 30-60 minutes before cough induction.
-
Cough Induction: Place the unrestrained guinea pig in a transparent plethysmograph chamber. Expose the animal to an aerosol of 0.4 M citric acid in saline for a defined period (e.g., 7-10 minutes). The aerosol is generated by an ultrasonic nebulizer.
-
Data Collection: Record the number of coughs during and immediately after the exposure period. Coughs can be identified by their characteristic sound and the associated abdominal muscle contraction. Audio and video recording can aid in accurate quantification.
-
Analysis: Compare the number of coughs in the this compound-treated group to the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway of the Cough Reflex and Action of Benproperine
References
- 1. What is Benproperine used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Central antitussive effect of codeine in the anesthetized rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Effects of Benproperine Phosphate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anticancer effects of benproperine phosphate, a repurposed antitussive drug, with the standard chemotherapeutic agent, gemcitabine, in the context of pancreatic cancer. The information presented is based on preclinical experimental data from various in vivo studies.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies on this compound and its comparator, gemcitabine. These studies utilize xenograft models in mice to assess the anticancer effects of these compounds.
Table 1: Inhibition of Primary Tumor Growth
| Compound | Cancer Model | Dosage and Administration | Key Findings |
| This compound | Pancreatic Cancer (Panc-1 xenograft) | 50 mg/kg, oral administration, 5 days/week | Markedly reduced tumor growth rate, size, and weight.[1] |
| Gemcitabine | Pancreatic Cancer (Panc-1 xenograft) | 50 mg/kg, intraperitoneal injection, twice a week | Showed tumor growth inhibition. In combination with clobenpropit, significantly inhibited tumor growth compared to gemcitabine alone.[2][3] |
| This compound | Pancreatic Cancer (AsPC-1 orthotopic xenograft) | 50 mg/kg, oral administration, 5 days/week | Inhibited primary pancreatic tumor growth by 47.7% without affecting body weight. |
Table 2: Inhibition of Metastasis
| Compound | Cancer Model | Dosage and Administration | Key Findings |
| This compound | Pancreatic Cancer (AsPC-1) | Not specified in detail for this specific outcome in the provided search results | Showed a marked decrease in lung metastasis (56.1% inhibition). |
| This compound | Colon Cancer (HCT-116 and DLD-1) | Not specified in detail for this specific outcome in the provided search results | Significantly suppressed liver metastasis by 78.9% (HCT-116) and 78.2% (DLD-1). |
| Gemcitabine | Pancreatic Cancer (Orthotopic xenograft resection model) | Not specified in detail for this specific outcome in the provided search results | Adjuvant co-therapy with acetylcholinesterase inhibitors with or without gemcitabine was not effective in enhancing outcomes in an orthotopic xenograft resection model.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo xenograft studies.
Pancreatic Cancer Xenograft Model Protocol
This protocol outlines the general procedure for establishing a subcutaneous pancreatic cancer xenograft model in mice, a common method used in the cited studies.
-
Cell Culture: Human pancreatic cancer cell lines (e.g., Panc-1, AsPC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Male BALB/c nude mice (5-6 weeks old) are typically used. They are housed in a specific pathogen-free environment.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 7 x 10^6 Panc-1 cells) in phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using a caliper. The tumor volume is calculated using the formula: (length × width²)/2.
-
Drug Administration: Once the tumors reach a certain volume (e.g., ~100 mm³), the mice are randomized into treatment and control groups.
-
This compound Group: Administered orally at a dose of 50 mg/kg, five days a week.[1]
-
Gemcitabine Group: Administered intraperitoneally at a dose of 50 mg/kg, twice a week.[2]
-
Control Group: Receives a vehicle control (e.g., physiologic saline) following the same administration schedule as the treatment groups.
-
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Tumor size and body weight are measured throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Metastasis Analysis: For metastasis studies, after a set period of primary tumor growth, organs such as the lungs and liver are harvested, and metastatic nodules are counted.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Signaling Pathways of this compound
This compound exerts its anticancer effects through at least two distinct mechanisms: inducing autophagy arrest and inhibiting cancer cell migration.
Caption: this compound's Induction of Autophagy Arrest.
References
- 1. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clobenpropit enhances anti-tumor effect of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clobenpropit enhances anti-tumor effect of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Showdown of Non-Opioid Antitussives
In the landscape of cough suppression, the departure from opioid-based treatments has paved the way for a new generation of non-opioid agents. This guide offers a comparative analysis of four prominent non-opioid cough suppressants: dextromethorphan, benzonatate, levodropropizine, and the novel P2X3 receptor antagonist, gefapixant. Aimed at researchers, scientists, and drug development professionals, this comparison delves into their mechanisms of action, clinical efficacy supported by experimental data, and safety profiles to inform future research and development in antitussive therapies.
Mechanisms of Action: A Divergent Approach to Cough Suppression
The selected non-opioid antitussives employ distinct mechanisms to quell the cough reflex. Dextromethorphan, a long-standing over-the-counter option, acts centrally as an NMDA receptor antagonist and a sigma-1 receptor agonist, elevating the cough threshold in the brain.[1][2][3][4][5] In contrast, benzonatate exerts its effect peripherally by anesthetizing stretch receptors in the lungs and airways, thereby reducing the afferent signals that trigger the cough reflex.[6][7][8][9][10]
Levodropropizine also acts peripherally, but through a different pathway involving the inhibition of C-fibers and the modulation of sensory neuropeptides in the respiratory tract.[11][12][13] The newest entrant, gefapixant, represents a targeted approach by selectively antagonizing P2X3 receptors on sensory nerve fibers in the airways.[14][15][16][17][18] This action is thought to reduce sensory C fiber activation and subsequently, the cough reflex.[14][15][16]
Clinical Efficacy: A Data-Driven Comparison
The clinical effectiveness of these agents varies, with recent large-scale clinical trials providing robust data for gefapixant and levodropropizine. Direct head-to-head trials for all four agents are limited, necessitating a comparative analysis based on available placebo-controlled and active-comparator studies.
Table 1: Quantitative Efficacy of Non-Opioid Cough Suppressants
| Drug | Study Population | Key Efficacy Endpoint | Results | Adverse Events |
| Gefapixant | Adults with refractory or unexplained chronic cough | Reduction in 24-hour cough frequency | - 18.45% reduction vs. placebo (COUGH-1)[2][12]- 14.64% reduction vs. placebo (COUGH-2)[2][12] | Taste-related adverse events (dysgeusia, ageusia) were most common.[7][12] |
| Improvement in cough-specific quality of life (Leicester Cough Questionnaire) | Statistically significant improvement vs. placebo.[1][8][11] | Discontinuation due to adverse events was higher than placebo.[7] | ||
| Levodropropizine | Adults with non-productive cough | Reduction in cough intensity and frequency | Significantly greater reduction in cough intensity and nocturnal awakenings compared to dextromethorphan.[3][15][19] | Significantly lower incidence of adverse events compared to dextromethorphan, particularly somnolence.[3][19] |
| Children with bronchitis | Reduction in cough frequency and severity | More effective than dextromethorphan in reducing cough severity and frequency.[13] | Favorable safety profile in the pediatric population.[4] | |
| Dextromethorphan | Children with common cold | Reduction in 24-hour cough count | 21.0% reduction compared to placebo. | Generally well-tolerated at recommended doses.[20] |
| Adults with acute upper respiratory tract infection | Change in cough sound pressure level and frequency | No clinically significant antitussive activity for a single 30 mg dose compared to placebo.[5][21] | Can cause confusion and dizziness at high doses.[22] | |
| Benzonatate | Adults with acute viral cough (in combination with guaifenesin) | Inhibition of capsaicin-induced cough | Combination therapy significantly suppressed cough reflex sensitivity compared to placebo or either drug alone.[22] | Limited recent data on adverse events in comparative trials. Systematic reviews highlight a need for more robust safety and efficacy data.[18][23] |
Experimental Protocols: A Look at the Methodology
The evaluation of antitussive efficacy relies on a combination of objective and subjective measures.
Objective Assessment:
-
24-Hour Cough Monitoring: This is considered a gold standard for objectively quantifying cough frequency.[24][25] Devices like the Leicester Cough Monitor are used to record ambulatory cough counts. The primary endpoint in the pivotal COUGH-1 and COUGH-2 trials for gefapixant was the 24-hour cough frequency.[2][6]
-
Cough Challenge Tests: These involve the inhalation of a tussigenic agent, such as capsaicin or citric acid, to measure the sensitivity of the cough reflex.[25] This method is often used to elucidate the mechanism of action of an antitussive agent.
Subjective Assessment:
-
Validated Questionnaires: Patient-reported outcomes are crucial for assessing the impact of cough on quality of life. The Leicester Cough Questionnaire (LCQ) and the Cough-Specific Quality of Life Questionnaire (CQLQ) are widely used and validated tools.[16][25][26] The LCQ was a key secondary endpoint in the gefapixant trials.[11]
-
Visual Analogue Scales (VAS): These simple scales allow patients to rate the severity of their cough.[16][25]
A typical randomized controlled trial for a novel antitussive would involve a double-blind, placebo-controlled design. Participants with a specific type of cough (e.g., refractory chronic cough) are randomized to receive either the investigational drug or a placebo for a defined treatment period. Key assessments would include 24-hour cough frequency at baseline and at specified time points during the study, along with changes in validated cough questionnaires. Safety and tolerability are monitored throughout the trial.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of these antitussives can be visualized through their signaling pathways.
Conclusion
The landscape of non-opioid cough suppressants is evolving, with newer agents like gefapixant demonstrating efficacy in well-controlled clinical trials for chronic cough. While older agents like dextromethorphan and benzonatate remain in use, the quality of evidence supporting their efficacy, particularly from recent, robust clinical trials, is less comprehensive. Levodropropizine has shown favorable results in comparison to dextromethorphan, particularly in terms of its side effect profile.
For researchers and drug developers, the focus should be on designing rigorous clinical trials with objective endpoints, such as 24-hour cough frequency, complemented by validated patient-reported outcomes. The development of targeted therapies, exemplified by gefapixant, represents a promising avenue for addressing the unmet needs of patients with chronic and refractory cough. Future head-to-head trials comparing these non-opioid agents are warranted to establish a clearer hierarchy of efficacy and safety.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. merck.com [merck.com]
- 3. Efficacy and tolerability of levodropropizine in adult patients with non-productive cough. Comparison with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 5. Antitussive efficacy of dextromethorphan in cough associated with acute upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. The Efficacy and Safety of Gefapixant in a Phase 3b Trial of Patients with Recent-Onset Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levodropropizine: Comprehensive Review of the Peripheral Antitussive [japi.org]
- 10. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies | Multidisciplinary Respiratory Medicine [mrmjournal.org]
- 11. Merck's gefapixant decreases chronic cough frequency in Phase III trials [clinicaltrialsarena.com]
- 12. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccesspub.org [openaccesspub.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 16. Methods of Cough Assessment and Objectivization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajmc.com [ajmc.com]
- 18. Benzonatate Safety and Effectiveness: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and tolerability of levodropropizine in adult patients with non-productive cough. Comparison with dextromethorphan. | Semantic Scholar [semanticscholar.org]
- 20. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of cough-reflex sensitivity by benzonatate and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzonatate Safety and Effectiveness: A Systematic Review of the Literature [ouci.dntb.gov.ua]
- 24. stradoslabs.com [stradoslabs.com]
- 25. An update on measurement and monitoring of cough: what are the important study endpoints? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Patient-reported assessments of chronic cough in clinical trials: accessory or primary endpoints? - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Benproperine Phosphate in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of benproperine phosphate (BPP), a repurposed antitussive drug, with chemotherapy agents. The primary focus is on its well-documented synergy with gemcitabine in pancreatic cancer, with a speculative exploration of its potential synergies with doxorubicin and cisplatin. This document is intended to inform researchers of the current landscape and potential future directions for investigating BPP as a combination therapy in oncology.
Executive Summary
This compound has emerged as a promising candidate for combination cancer therapy. Its synergistic effects with the nucleoside analog gemcitabine are well-documented in preclinical models of pancreatic cancer. The primary mechanism underpinning this synergy is the induction of lethal autophagy arrest, a process that turns a cancer cell's survival mechanism into a pathway for its destruction. While direct experimental evidence for synergy with other common chemotherapeutic agents like doxorubicin and cisplatin is currently lacking in publicly available literature, the known mechanisms of action for all three drugs suggest potential for synergistic interactions. This guide will detail the established synergy with gemcitabine and provide a theoretical framework for potential synergies with doxorubicin and cisplatin, highlighting the need for further investigation.
Comparison of Synergistic Effects: this compound with Chemotherapy Agents
Established Synergy: this compound and Gemcitabine in Pancreatic Cancer
Recent studies have demonstrated a significant synergistic cytotoxic effect when this compound is combined with gemcitabine in pancreatic cancer models. This combination leads to enhanced cancer cell death compared to either drug administered alone.
Table 1: Quantitative Analysis of Synergistic Cytotoxicity of this compound and Gemcitabine in Pancreatic Cancer Cells
| Parameter | This compound (BPP) | Gemcitabine (Gem) | BPP + Gem Combination | Synergy Assessment | Reference |
| Cell Viability (MTT Assay) | Dose-dependent decrease | Dose-dependent decrease | Significantly greater decrease than single agents | Synergistic | [1] |
| Colony Formation | Inhibition of colony growth | Inhibition of colony growth | Markedly reduced colony formation compared to single agents | Synergistic | [1] |
| In Vivo Tumor Growth (Xenograft) | Reduced tumor growth | Reduced tumor growth | Significantly greater tumor growth inhibition | Synergistic | [1] |
| Mechanism of Synergy | - | - | Induction of lethal autophagy arrest | - | [1] |
Note: Specific IC50 and Combination Index (CI) values for the combination of this compound and gemcitabine are not consistently reported across all publicly available studies. The synergistic effect is primarily demonstrated through comparative viability and tumor growth assays.
Hypothetical Synergy: this compound with Doxorubicin and Cisplatin
Disclaimer: The following sections describe potential synergistic interactions based on the known mechanisms of action of the drugs. There is currently no direct experimental evidence to support these hypotheses. Further research is required to validate these concepts.
This compound and Doxorubicin: Doxorubicin, an anthracycline antibiotic, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis. A potential synergistic interaction could arise from BPP's ability to induce autophagy arrest. Cancer cells often utilize autophagy to clear damaged organelles and proteins, including those affected by doxorubicin-induced ROS, as a survival mechanism. By blocking this protective autophagy, BPP could enhance the cytotoxic effects of doxorubicin.
This compound and Cisplatin: Cisplatin is a platinum-based chemotherapy drug that forms DNA adducts, leading to DNA damage and the activation of apoptotic pathways. Similar to the proposed synergy with doxorubicin, BPP-induced autophagy arrest could prevent cancer cells from clearing cisplatin-damaged DNA and cellular components, thereby increasing the efficacy of cisplatin. Furthermore, BPP's inhibition of the ARPC2 complex and subsequent disruption of the actin cytoskeleton could potentially interfere with cellular processes involved in DNA repair and cell survival, further sensitizing cancer cells to cisplatin.
Signaling Pathways and Mechanisms of Action
This compound and Gemcitabine: Lethal Autophagy Arrest
The synergy between BPP and gemcitabine in pancreatic cancer is primarily mediated by the disruption of the autophagy process. Gemcitabine treatment can induce a protective autophagic response in cancer cells. BPP co-treatment subverts this survival mechanism. BPP initiates autophagy but then blocks the fusion of autophagosomes with lysosomes by downregulating the expression of RAB11A, a key protein in vesicle trafficking. This leads to an accumulation of dysfunctional autophagosomes and ultimately, cell death.
References
A Comparative Analysis of the Safety Profiles of Benproperine Phosphate and Opioid Antitussives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective management of cough is a critical aspect of treating respiratory conditions. While opioid antitussives have long been a cornerstone of symptomatic cough relief, their use is associated with a well-documented risk profile, including sedation, constipation, respiratory depression, and the potential for abuse and addiction. This has driven the development of non-opioid alternatives, such as benproperine phosphate, which aim to provide effective cough suppression with a more favorable safety profile. This guide provides a detailed comparison of the safety profiles of this compound and common opioid antitussives, supported by available experimental data and methodologies, to inform research and drug development efforts in this therapeutic area.
Mechanism of Action
The fundamental difference in the safety profiles of this compound and opioid antitussives stems from their distinct mechanisms of action.
This compound: Benproperine is a non-opioid antitussive that is understood to act primarily on the central nervous system by inhibiting the cough center in the medulla oblongata[1][2][3]. This action is thought to involve the modulation of neurotransmitter activity and ion channels involved in the cough reflex pathway, thereby reducing the frequency and intensity of coughing[3]. Unlike opioids, it does not exert its effects through opioid receptors, which is a key factor in its differing side effect profile[2]. More recent research has identified this compound as a potent inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2), which is involved in actin polymerization[4][5]. The precise link between ARPC2 inhibition and the antitussive effect is an area of ongoing investigation. Additionally, benproperine may have peripheral effects, including mild bronchodilator and local anesthetic actions on the respiratory tract mucosa[2].
Opioid Antitussives (e.g., Codeine, Dextromethorphan): Opioid antitussives exert their cough-suppressing effects by acting as agonists at opioid receptors, primarily the mu-opioid receptor (MOR), in the central nervous system[6][7]. Activation of these receptors in the brainstem's cough center leads to a reduction in the cough reflex. Dextromethorphan, while structurally related to opioids, also acts as an NMDA receptor antagonist and a sigma-1 receptor agonist, contributing to its antitussive and, at high doses, psychoactive effects[8]. The engagement of opioid receptors is also responsible for the major adverse effects associated with these drugs, including respiratory depression, sedation, and addiction[7].
Comparative Safety Profile: A Tabular Summary
The following table summarizes the key safety parameters for this compound and the opioid antitussives codeine and dextromethorphan, based on available clinical and preclinical data. It is important to note that direct head-to-head clinical trial data comparing the incidence of adverse events for this compound with opioid antitussives is limited.
| Safety Parameter | This compound | Codeine | Dextromethorphan |
| Common Adverse Events | Drowsiness, Dizziness, Dry Mouth, Nausea, Vomiting, Abdominal Discomfort[2][3] | Drowsiness (15.6%[6]), Nausea, Vomiting, Constipation (11.1%[6]), Lightheadedness, Dizziness[7] | Drowsiness, Dizziness, Nausea, Gastrointestinal Discomfort[8][9] |
| Serious Adverse Events | Rare: Hypersensitivity reactions (rash, itching, swelling)[3] | Respiratory depression, Addiction, Overdose[7] | At high doses: Hallucinations, Agitation, Serotonin Syndrome (especially with SSRIs)[8][9] |
| Addiction Potential | Not associated with sedative and addictive properties of opioids[3] | High. Exhibits abuse potential similar to other opioids[7]. | Low to moderate. Can be abused at high doses for its dissociative effects[10]. |
| Overdose Risk | Limited data available; no specific reports of fatal overdose identified. | High. Can be fatal, especially in children and when combined with other CNS depressants. Characterized by severe respiratory depression[7]. | Overdose can lead to CNS and autonomic symptoms, but fatalities are rare in dextromethorphan-only ingestions[9]. |
| Respiratory Depression | Not a recognized side effect at therapeutic doses[2]. | A significant dose-related risk, which is the primary cause of fatality in overdose[7]. | Generally not observed at therapeutic doses, but can occur with very high doses or in combination with other depressants[8]. |
Experimental Protocols for Safety Assessment
The evaluation of the safety profile of antitussive drugs involves a range of preclinical and clinical methodologies.
Preclinical Safety Assessment
1. General Toxicology Studies:
-
Methodology: These studies, conducted in accordance with Good Laboratory Practice (GLP), involve administering the test compound to animal models (e.g., rodents, dogs) at various dose levels, including and exceeding the anticipated therapeutic range. The duration can range from acute (single dose) to chronic (months to years) exposure[11][12]. Key endpoints include monitoring for clinical signs of toxicity, changes in body weight, food and water consumption, as well as detailed hematological and clinical chemistry analysis. At the end of the study, a comprehensive histopathological examination of all major organs is performed to identify any target organ toxicity[12][13].
-
Application: These studies are crucial for identifying the No-Observed-Adverse-Effect Level (NOAEL) and for characterizing the overall toxicity profile of a new chemical entity before it enters human trials[14].
2. Respiratory Depression Assessment:
-
Methodology: In vivo animal models are used to assess the impact of a drug on respiratory function. A common method is whole-body plethysmography in conscious, freely moving animals (e.g., mice, rats)[15]. This technique allows for the continuous monitoring of respiratory rate, tidal volume, and minute ventilation before and after drug administration. Another method involves the use of pulse oximetry to measure arterial oxygen saturation (SpO2) as an indicator of respiratory depression[16]. For more detailed analysis, arterial blood gas measurements can be taken to quantify changes in pO2 and pCO2 levels[17][18].
-
Application: This is a critical safety assessment for any centrally acting drug, especially those with a mechanism that could potentially affect the brainstem's respiratory centers. It is particularly important for differentiating the respiratory safety of non-opioid antitussives from opioids.
3. Abuse Liability Assessment:
-
Methodology: Preclinical models are used to predict the abuse potential of a new drug.
-
Conditioned Place Preference (CPP): This model assesses the rewarding properties of a drug. Animals are conditioned to associate a specific environment with the drug's effects. A preference for the drug-paired environment suggests rewarding properties and potential for abuse[19][20][21].
-
Drug Self-Administration: This is considered the gold standard for assessing the reinforcing effects of a drug. Animals are trained to perform a task (e.g., lever pressing) to receive an infusion of the drug. The rate and pattern of self-administration can indicate the drug's abuse liability.
-
Physical Dependence and Withdrawal: Animals are chronically administered the drug, after which the drug is abruptly discontinued or an antagonist is administered. The presence of a withdrawal syndrome (e.g., jumping, tremors, diarrhea in the case of opioids) indicates physical dependence.
-
-
Application: These studies are essential for all new CNS-active drugs to determine their potential for abuse and to inform scheduling recommendations by regulatory agencies.
Clinical Safety Assessment
1. Phase I-III Clinical Trials:
-
Methodology: Human clinical trials are conducted in a phased approach. Phase I studies typically involve a small number of healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics at different doses. Phase II and III trials are conducted in larger patient populations to evaluate efficacy and further assess safety[22]. Adverse events are systematically collected through patient reporting, clinical observation, and laboratory tests.
-
Application: These trials provide the primary data for the safety and efficacy of a new drug in humans and are required for regulatory approval.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing antitussive safety.
References
- 1. What is the mechanism of Benproperine? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effectiveness and Safety of Codeine and Levodropropizine in Patients With Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Codeine - Wikipedia [en.wikipedia.org]
- 8. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 11. criver.com [criver.com]
- 12. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 13. Pharm/Tox Nonclinical Studies - Toxicology GLP | Preclinical Study [tox-glp.com]
- 14. edelweisspublications.com [edelweisspublications.com]
- 15. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Developing an animal model to detect drug-drug interactions impacting drug-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Developing an animal model to detect drug–drug interactions impacting drug-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 21. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 22. pacificbiolabs.com [pacificbiolabs.com]
Validating Benproperine Phosphate as a Novel ARPC2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benproperine phosphate with other known inhibitors of the ARP2/3 complex, focusing on its role as a specific inhibitor of the ARPC2 subunit. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in validating this compound's efficacy in new cell lines.
Performance Comparison of ARPC2/Arp2/3 Inhibitors
The inhibitory effects of this compound and its active stereoisomer, S-benproperine, have been quantified against various cancer cell lines. This section compares their potency, as measured by half-maximal inhibitory concentrations (IC50), with the well-established Arp2/3 complex inhibitor, CK-666, and an upstream regulator inhibitor, Wiskostatin.
| Inhibitor | Target | Assay | Cell Line/System | IC50 Value | Reference |
| This compound | ARPC2 | Migration & Invasion | DLD-1 (colorectal), AsPC-1 (pancreatic) | 1-2 µM | [1] |
| S-Benproperine | ARPC2 | Migration | DLD-1, AsPC-1, B16-BL6 (melanoma) | 1 µM | [2] |
| S-Benproperine | ARPC2 | Invasion | DLD-1 | ~2 µM | [2] |
| CK-666 | Arp2/3 complex | Actin Polymerization | Human Arp2/3 complex | 4 µM | [3] |
| CK-666 | Arp2/3 complex | Listeria Motility | SKOV3 (ovarian cancer) | 22 µM | [3] |
| Wiskostatin | N-WASP | Clathrin-mediated endocytosis | 6.9 µM | [4] | |
| Wiskostatin | Dynamin | 20.7 µM | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay types across different studies.
Signaling Pathway and Validation Workflow
To understand the mechanism of action and design appropriate validation experiments, it is crucial to visualize the relevant signaling pathway and the experimental workflow.
Caption: ARPC2 Signaling Pathway and Points of Inhibition.
The following diagram outlines a typical workflow for validating a new ARPC2 inhibitor.
Caption: Experimental Workflow for ARPC2 Inhibitor Validation.
This logical diagram illustrates the relationship between the key concepts in validating this compound as an ARPC2 inhibitor.
Caption: Logical Flow of Benproperine's Anti-Metastatic Action.
Detailed Experimental Protocols
Cell Migration Assay (Transwell)
This protocol is adapted from established methods to assess the effect of this compound on cell migration.
Materials:
-
24-well transwell inserts (8 µm pore size)
-
Selected cancer cell line
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
This compound and other inhibitors
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In the upper chamber of the transwell insert, add 100 µL of the cell suspension.
-
To the cell suspension in the upper chamber, add the desired concentration of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell line's migration rate (typically 12-48 hours).
-
Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the stained cells in several random fields under a microscope. The results can be expressed as the average number of migrated cells per field.
-
Cell Invasion Assay (Transwell with Matrigel)
This assay is a modification of the migration assay to assess the ability of cells to invade through an extracellular matrix.
Materials:
-
Same as for the cell migration assay
-
Matrigel Basement Membrane Matrix
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with cold serum-free medium (the dilution factor needs to be optimized for the specific cell line).
-
Add a thin layer of the diluted Matrigel to the upper surface of the transwell inserts and allow it to solidify at 37°C for at least 30 minutes.
-
-
Assay Procedure: Follow the same procedure as the cell migration assay (steps 1-4), seeding the cells on top of the Matrigel layer. The incubation time may need to be extended to allow for matrix degradation.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression levels related to the ARPC2 pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ARPC2, anti-phospho-cofilin, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound presents a promising avenue for targeted anti-metastatic therapy due to its specific inhibition of ARPC2. The data suggests it is a potent inhibitor of cancer cell migration and invasion at low micromolar concentrations. The provided experimental protocols and comparative data offer a solid foundation for researchers to further validate its efficacy and elucidate its mechanism of action in novel cellular contexts. The unique targeting of ARPC2 by this compound, as opposed to the broader inhibition of the Arp2/3 complex by compounds like CK-666, may offer a more selective therapeutic window. Further head-to-head comparative studies are warranted to fully establish its superiority and clinical potential.
References
Quantitative analysis of benproperine's antitussive strength relative to codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitussive (cough-suppressing) properties of benproperine and codeine, focusing on quantitative data, experimental methodologies, and mechanisms of action. While direct, peer-reviewed quantitative comparisons are limited, this document synthesizes available information to offer a scientifically grounded overview.
Quantitative Analysis of Antitussive Efficacy
To provide a framework for the antitussive efficacy of a standard agent, the following table summarizes preclinical data for codeine in a widely used animal model.
Table 1: Preclinical Antitussive Efficacy of Codeine in a Guinea Pig Model
| Treatment Group | Dose (mg/kg, oral) | Median Cough Count (14 min) | Interquartile Range (IQR) |
| Vehicle Control | - | 24.5 | 3 |
| Codeine | 6 | 15 | 5.5 |
| Codeine | 12 | 8 | 4 |
| Codeine | 24 | 7 | 3.5 |
Data adapted from a comparative analysis of classic and novel antitussives in a citric acid-induced cough model in guinea pigs.
Experimental Protocols
A standard preclinical model for evaluating the efficacy of antitussive agents is the citric acid-induced cough model in guinea pigs. The following protocol outlines a typical experimental workflow.
Citric Acid-Induced Cough Suppression in Guinea Pigs
1. Animal Model:
-
Male Hartley guinea pigs are used for this model.
2. Acclimatization:
-
Animals are acclimatized to the experimental environment to minimize stress-related variables.
3. Drug Administration:
-
Benproperine or codeine is administered orally at varying doses. A vehicle control group receives a placebo.
4. Cough Induction:
-
Thirty minutes after drug administration, animals are individually placed in a whole-body plethysmograph chamber.
-
A 0.4 M solution of citric acid is aerosolized into the chamber for a period of 7 minutes to induce coughing.
5. Data Collection:
-
The number of coughs is recorded by trained observers and confirmed by analysis of the sound spectrum for 14 minutes.
-
The latency to the first cough is also measured.
6. Outcome Measures:
-
The primary endpoints are the total number of coughs and the time to the first cough. A significant reduction in cough frequency and an increase in cough latency compared to the vehicle control indicate antitussive activity.
Signaling Pathways and Mechanisms of Action
Benproperine and codeine employ distinct mechanisms to achieve their antitussive effects.
Benproperine: Benproperine is a non-narcotic antitussive that is understood to have both central and peripheral actions[1][2]. It is believed to inhibit the cough center in the medulla oblongata[2][3]. Additionally, it may act peripherally by exerting a local anesthetic effect on the mucous membranes of the respiratory tract and potentially through mild bronchodilator and anti-inflammatory properties[2]. Unlike codeine, it does not act on opioid receptors, which mitigates the risk of dependence[2][3].
Codeine: Codeine is an opioid agonist that primarily exerts its antitussive effect by acting on the cough center in the medulla oblongata. It is a prodrug that is metabolized to morphine, which then binds to μ-opioid receptors in the central nervous system to suppress the cough reflex.
References
- 1. Clinical Practice Guidelines for Diagnosis and Management of Cough—Chinese Thoracic Society (CTS) Asthma Consortium - Lai - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. What is the mechanism of Benproperine Phosphate? [synapse.patsnap.com]
- 3. What is Benproperine used for? [synapse.patsnap.com]
Safety Operating Guide
Prudent Disposal of Benproperine Phosphate in a Laboratory Setting: A Safety-First Approach
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Benproperine Phosphate, emphasizing a conservative approach in light of conflicting safety data. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Conflicting Safety Data for this compound
A review of available Safety Data Sheets (SDSs) for this compound reveals significant discrepancies in hazard classification and disposal recommendations. This conflicting information underscores the need for a cautious approach to its disposal.
One supplier's SDS suggests that this compound is not classified as a hazardous substance and that smaller quantities may be disposed of with household waste. However, other suppliers classify it as harmful if swallowed and, critically, as very toxic to aquatic life with long-lasting effects[1]. These latter classifications necessitate disposal as hazardous waste at an approved facility.
Due to these inconsistencies, and to ensure the highest safety standards, This compound should be handled and disposed of as a hazardous waste , with particular attention to its potential aquatic toxicity.
Quantitative Hazard Data Comparison
The following table summarizes the conflicting hazard classifications for this compound from various suppliers, providing a clear comparison for risk assessment.
| Hazard Statement | Supplier 1 | Supplier 2[1] | Supplier 3[2] |
| Acute Oral Toxicity | Not Classified | Category 4 | Category 4 |
| Skin Corrosion/Irritation | Not Classified | Not Classified | Category 2 |
| Serious Eye Damage/Eye Irritation | Not Classified | Not Classified | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified | Not Classified | Category 3 |
| Acute Aquatic Toxicity | Not Classified | Category 1 | Not Available |
| Chronic Aquatic Toxicity | Not Classified | Category 1 | Not Available |
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the specific neutralization or degradation of this compound for disposal purposes in a standard laboratory setting. Therefore, reliance on established hazardous waste disposal procedures is paramount.
Step-by-Step Disposal Procedure for this compound
The following procedure is based on a conservative interpretation of the available safety data and aligns with general best practices for the disposal of hazardous pharmaceutical waste from research laboratories[3][4][5].
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation and Collection
-
Do not dispose of this compound down the drain or in regular trash.
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. This container should be made of a compatible material and have a secure lid.
-
For solid waste (e.g., contaminated filter paper, weighing boats), place it directly into the designated hazardous waste container.
-
For solutions containing this compound, collect them in a sealed, compatible liquid waste container.
Step 3: Labeling of Hazardous Waste
-
Label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.
Step 4: Storage of Hazardous Waste
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste manifest and handover procedures.
Mandatory Visualizations
The following diagrams illustrate the decision-making process for the disposal of this compound and a general workflow for its handling and disposal in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
